Isomorellinol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H38O7 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
(2R,17R,19S)-12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |
InChI |
InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+/t19-,23?,32+,33-/m0/s1 |
InChIキー |
UWZMGTSPGQXAAP-VHRVKJKHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Isomorellinol: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol is a naturally occurring caged polyprenylated xanthone (B1684191) isolated from the resin of Garcinia hanburyi.[1][2] This class of compounds is characterized by a unique and complex 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold, which has garnered significant interest from the scientific community due to its potent biological activities. This compound, in particular, has demonstrated significant anticancer properties, notably the induction of apoptosis in cholangiocarcinoma cells. This technical guide provides a detailed overview of the chemical structure of this compound, explores the synthetic strategies for its core scaffold, and delves into its mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Chemical Structure
This compound is a complex xanthone derivative with the chemical formula C₃₃H₃₈O₇ and a molecular weight of 546.65 g/mol .[1][3] Its structure is characterized by a pentacyclic caged core, a feature that distinguishes it and other members of the Garcinia xanthone family. The systematic name for this compound is (1R,3aR,5S,14aS)-3,3a,4,5-tetrahydro-8-hydroxy-1-((Z)-4-hydroxy-3-methylbut-2-en-1-yl)-3,3,11,11-tetramethyl-13-(3-methylbut-2-en-1-yl)-1H,7H,11H-furo[3,4-g]pyrano[3,2-b]xanthene-7,15-dione.
Synthesis of the Caged Xanthone Core
A total synthesis of this compound has not been reported in the peer-reviewed literature to date. However, the synthesis of the characteristic caged scaffold of the Garcinia xanthones has been a subject of significant research interest. The general strategy involves a biomimetic approach that mimics the proposed biosynthetic pathway of these natural products.
A key synthetic approach involves a Claisen/Diels-Alder reaction cascade to construct the intricate caged structure. This strategy typically starts from a suitably substituted and prenylated xanthone precursor. The reaction cascade is initiated by a Claisen rearrangement, followed by an intramolecular Diels-Alder reaction to form the highly substituted tetracyclic core. Further functional group manipulations can then be employed to introduce the specific side chains and oxidation patterns found in various natural products of this family.
Biological Activity and Mechanism of Action
This compound exhibits potent anticancer activity, particularly against cholangiocarcinoma (CCA) cells. Its primary mechanism of action is the induction of apoptosis through the mitochondrial-dependent pathway.
Apoptosis Induction in Cholangiocarcinoma Cells
Studies have shown that this compound treatment of CCA cell lines leads to characteristic morphological changes associated with apoptosis, including chromatin condensation and nuclear fragmentation. At the molecular level, this compound modulates the expression of key apoptosis-regulating proteins. Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin.
This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-dependent apoptotic pathway. An increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. This compound has been shown to be particularly potent in increasing the Bax/Bcl-2 protein expression ratio in CCA cells.
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following table summarizes the key findings on its effects on cholangiocarcinoma cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| KKU-100 | Protein Expression | Bax/Bcl-2 Ratio Increase | 120-fold | |
| KKU-M156 | Protein Expression | Bax/Bcl-2 Ratio Increase | 41.4-fold | |
| KKU-100 | Protein Expression | Survivin Decrease | 0.01-fold of control | |
| KKU-M156 | Protein Expression | Survivin Decrease | 0.01-fold of control |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's apoptotic activity.
Cell Culture
Cholangiocarcinoma cell lines (KKU-100 and KKU-M156) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: CCA cells are treated with this compound for the desired time points. After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, survivin, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software, and the relative protein expression is normalized to the loading control.
Caspase Activity Assay
-
Cell Treatment and Lysis: CCA cells are treated with this compound. Following treatment, cells are lysed to release cellular contents.
-
Fluorometric Assay: The activity of caspase-3 and caspase-9 is measured using specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9). The cell lysate is incubated with the substrate, and the cleavage of the substrate by the active caspase releases a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths. The caspase activity is proportional to the fluorescence signal and is normalized to the total protein concentration of the lysate.
Conclusion
This compound is a structurally complex and biologically active natural product with significant potential for development as an anticancer agent. Its ability to induce apoptosis in cholangiocarcinoma cells by modulating the Bax/Bcl-2 ratio and survivin expression highlights a clear mechanism of action that warrants further investigation. While the total synthesis of this compound remains a challenge, the development of synthetic strategies for the caged xanthone core opens avenues for the creation of novel analogues with improved therapeutic properties. This technical guide provides a solid foundation for researchers aiming to explore the full potential of this compound and related compounds in the field of drug discovery.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomorellinol's Mechanism of Action in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomorellinol, a xanthone (B1684191) derived from the Garcinia hanburyi tree, has demonstrated notable anti-cancer properties, particularly in the context of cholangiocarcinoma (CCA). This technical guide synthesizes the available preclinical data to elucidate the core mechanism of action of this compound and its closely related analogue, isomorellin (B1256671), in inducing cancer cell death. The primary mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of key regulatory proteins, leading to the activation of the caspase cascade. This document provides a detailed overview of the signaling pathways, quantitative data on cytotoxic effects, and the experimental protocols utilized in these pivotal studies.
Core Mechanism of Action: Induction of Apoptosis
This compound and its related caged xanthones exert their anti-cancer effects primarily by triggering programmed cell death, or apoptosis, in cancer cells.[1] The available evidence strongly points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is a critical cellular process that, when dysregulated, is a hallmark of cancer development and therapeutic resistance.
The induction of apoptosis by these compounds is a multi-step process involving:
-
Alteration of Apoptotic Regulatory Proteins: A significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
-
Suppression of Inhibitor of Apoptosis Proteins (IAPs): A marked decrease in the expression of survivin, a key member of the IAP family that is often overexpressed in cancer cells.[1]
-
Activation of the Caspase Cascade: The sequential activation of initiator caspase-9 and effector caspase-3, which are the executioners of apoptosis.[1]
Quantitative Data: Cytotoxicity of a Related Xanthone
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the closely related and structurally similar compound, isomorellin, in various human cholangiocarcinoma (CCA) cell lines and a normal cell line. These values were determined after 72 hours of exposure.
| Cell Line | Cell Type | IC50 (µM) for Isomorellin |
| KKU-100 | Cholangiocarcinoma | 1.15 ± 0.11 |
| KKU-M139 | Cholangiocarcinoma | 0.93 ± 0.05 |
| KKU-M156 | Cholangiocarcinoma | 0.78 ± 0.03 |
| Chang Cells | Normal Liver Cells | 25.50 ± 1.04 |
Data sourced from a study on isomorellin, a closely related caged xanthone.[1]
The data indicates a selective cytotoxic effect of isomorellin against CCA cell lines compared to the normal liver cell line, suggesting a potential therapeutic window.
Signaling Pathways
The apoptotic signaling cascade initiated by this compound and its analogues is a well-orchestrated molecular process. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
This compound-Induced Mitochondrial Apoptosis Pathway
References
Isomorellinol: A Technical Guide to its Biological Activity and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a caged polyprenylated xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the currently understood biological activities and properties of this compound. The primary focus of existing research has been on its potent anticancer effects, particularly against cholangiocarcinoma. This document summarizes the quantitative data on its cytotoxic activity, details the elucidated signaling pathways, and provides an overview of the experimental methodologies employed in these pivotal studies. While its anticancer properties are increasingly well-documented, the anti-inflammatory and antioxidant capacities of this compound remain largely unexplored in the scientific literature.
Physicochemical Properties
This compound is a complex natural product with the following properties:
| Property | Value |
| Molecular Formula | C₃₃H₃₈O₇ |
| Molecular Weight | 546.65 g/mol |
| Class | Xanthone |
| Source | Garcinia hanburyi |
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against human cholangiocarcinoma (CCA) cell lines.
Quantitative Data: Cytotoxicity
The inhibitory concentration (IC₅₀) of this compound against the KKU-100 cholangiocarcinoma cell line has been determined at various time points, as detailed in the table below.
| Cell Line | Time Point (hours) | IC₅₀ (µM) | Reference |
| KKU-100 | 24 | 3.46 ± 0.19 | [1][2] |
| KKU-100 | 48 | 3.78 ± 0.02 | [1][2] |
| KKU-100 | 72 | 4.01 ± 0.01 | [1][2] |
Signaling Pathways in Anticancer Activity
Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell migration, invasion, and apoptosis.[1] The primary mechanism involves the inhibition of cancer cell invasion and metastasis through the suppression of the NF-κB and p38 MAPK pathways.[1][2]
Inhibition of Cell Migration and Invasion
This compound has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This is achieved through the downregulation of several key proteins and signaling cascades.[1]
Induction of Apoptosis
This compound is known to induce apoptosis in cancer cells. This is achieved by modulating the expression of key regulatory proteins involved in the apoptotic cascade. Specifically, it increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decreases the expression of survivin, an inhibitor of apoptosis protein.
Anti-inflammatory and Antioxidant Activities
Currently, there is a notable lack of published research specifically investigating the anti-inflammatory and antioxidant properties of this compound. While other natural compounds from various plant sources have been extensively studied for these activities, this compound has not been the subject of similar detailed investigations. Therefore, no quantitative data, such as IC₅₀ values from standard assays (e.g., DPPH, ABTS, nitric oxide inhibition), can be provided at this time. This represents a significant gap in the understanding of the full biological profile of this compound and an opportunity for future research.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the anticancer activity of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Western Blot Analysis
This protocol is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Conclusion and Future Directions
This compound exhibits potent and well-documented anticancer activity against cholangiocarcinoma, primarily through the inhibition of key signaling pathways that regulate cell invasion, migration, and apoptosis. The quantitative data and elucidated mechanisms provide a strong foundation for its further development as a potential therapeutic agent. However, a significant knowledge gap exists concerning its anti-inflammatory and antioxidant properties. Future research should aim to:
-
Evaluate the anti-inflammatory effects of this compound using in vitro and in vivo models.
-
Quantify the antioxidant capacity of this compound through standard assays.
-
Explore the synergistic effects of this compound with existing chemotherapeutic agents.
-
Investigate the in vivo efficacy and safety profile of this compound in preclinical animal models of cancer.
Addressing these areas will provide a more complete understanding of the therapeutic potential of this compound and guide its journey from a promising natural compound to a potential clinical candidate.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of Isogosferol, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomorellinol's Induction of Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a caged xanthone (B1684191), has been identified as a promising natural compound with selective cytotoxic effects against cancer cells. This technical guide provides an in-depth overview of the core molecular pathway through which this compound induces apoptosis, primarily focusing on its effects on cholangiocarcinoma (CCA) cells. The primary mechanism of action is the induction of the mitochondrial-dependent apoptotic pathway, coupled with cell cycle arrest at the G0/G1 phase. This document summarizes the key molecular events, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade to support further research and drug development efforts in oncology.
Introduction
The search for novel anti-cancer agents with high efficacy and low toxicity to normal cells is a paramount goal in oncological research. Natural products represent a rich source of such compounds. This compound, a member of the caged xanthone family isolated from Garcinia hanburyi, has demonstrated a selective inhibitory effect on the growth of cancer cells, particularly cholangiocarcinoma (CCA) cell lines.[1] Emerging evidence indicates that this compound's anticancer activity is mediated through the induction of programmed cell death, or apoptosis.[1]
This guide will delineate the known signaling pathway of this compound-induced apoptosis, focusing on the intrinsic or mitochondrial pathway. It will cover the modulation of key regulatory proteins, the activation of the caspase cascade, and the preceding event of cell cycle arrest.
Core Mechanism of Action: Mitochondrial Apoptosis and G0/G1 Arrest
This compound triggers apoptosis in cancer cells through the intrinsic pathway, a process intricately linked to the mitochondria.[1] This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm. Concurrently, this compound induces cell cycle arrest at the G0/G1 phase, which is a common precursor to apoptosis, preventing the proliferation of cancerous cells.[1]
G0/G1 Cell Cycle Arrest
Prior to the onset of apoptosis, this compound treatment leads to an accumulation of cancer cells in the G0/G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting proliferation. The precise molecular mechanisms by which this compound mediates this G0/G1 arrest are still under investigation but are a critical component of its anti-cancer effects.
The Mitochondrial Apoptosis Pathway
The central mechanism of this compound-induced cell death is the activation of the mitochondrial apoptotic pathway. This cascade of events is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Key Steps:
-
Modulation of Bcl-2 Family Proteins: this compound is suggested to alter the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. While direct quantitative data for this compound is not available, studies on the closely related compound, isomorellin (B1256671), show a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Substrate Cleavage and Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data
While specific quantitative data for this compound's apoptotic induction is limited in the current literature, data from the closely related caged xanthone, isomorellin, in cholangiocarcinoma cell lines provides valuable insight and is presented here as a proxy.
Table 1: Cytotoxicity of Isomorellin against Cholangiocarcinoma Cell Lines. [1]
| Cell Line | IC50 (µM) at 48h |
| KKU-100 | 0.99 ± 0.05 |
| KKU-M139 | 0.80 ± 0.04 |
| KKU-M156 | 0.67 ± 0.03 |
| Chang (Normal-like) | 22.01 ± 1.10 |
Table 2: Effect of Isomorellin on Apoptosis-Regulating Protein Expression in KKU-M156 Cells. [1]
| Treatment (48h) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Bax/Bcl-2 Ratio |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| Isomorellin (0.25 µM) | 0.76 | 1.32 | 1.74 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of caged xanthone-induced apoptosis.
Cell Culture
-
Cell Lines: Human cholangiocarcinoma (CCA) cell lines (e.g., KKU-100, KKU-M156) and a normal-like cell line (e.g., Chang) for cytotoxicity comparison.
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (SRB Assay)
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for specified durations (e.g., 48 hours).
-
Fixation: Adherent cells are fixed with 10% trichloroacetic acid.
-
Staining: Cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: Bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Ethidium Bromide/Acridine (B1665455) Orange Staining)
-
Treatment: Cells are grown on coverslips and treated with this compound.
-
Staining: Cells are washed with PBS and stained with a mixture of ethidium (B1194527) bromide (100 µg/mL) and acridine orange (100 µg/mL).
-
Visualization: Stained cells are immediately visualized under a fluorescence microscope.
-
Analysis: Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, and late apoptotic/necrotic cells exhibit orange to red fluorescence with condensed or fragmented chromatin. The percentage of apoptotic cells is determined by counting at least 500 cells.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by inducing G0/G1 cell cycle arrest and activating the mitochondrial pathway of apoptosis in cancer cells. The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to caspase activation and subsequent cell death. While the current understanding is largely based on studies of related caged xanthones, it provides a strong foundation for future research.
To further elucidate the therapeutic potential of this compound, future studies should focus on:
-
Quantitative analysis of apoptosis induction specifically by this compound to determine its IC50 values in a broader range of cancer cell lines.
-
Detailed molecular studies to confirm the direct targets of this compound within the apoptotic pathway.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer.
-
Investigation of synergistic effects with existing chemotherapeutic agents to explore combination therapy strategies.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge of this compound's apoptotic induction pathway and providing a framework for future investigations into this promising natural compound.
References
Isomorellinol: A Potential Therapeutic Agent Against Cholangiocarcinoma Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cholangiocarcinoma (CCA), a malignancy arising from the bile duct epithelium, presents a significant therapeutic challenge due to its late diagnosis and resistance to conventional chemotherapies. Emerging research has identified isomorellinol, a caged xanthone (B1684191) derived from the Garcinia hanburyi tree, as a promising anti-cancer compound. This technical guide provides an in-depth overview of the effects of this compound on cholangiocarcinoma cells, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to aid in the replication and advancement of this research.
Cytotoxic and Apoptotic Effects of this compound
This compound has been shown to inhibit the growth of cholangiocarcinoma cells by inducing apoptosis, a form of programmed cell death. While specific IC50 values for this compound are not yet widely published, studies on the closely related compound, isomorellin (B1256671), provide context for its potency. For instance, isomorellin exhibited IC50 values of 3.34 µM in KKU-100 cells, 2.71 µM in KKU-M139 cells, and 2.26 µM in KKU-M156 cells[1]. This compound is noted to be one of four caged xanthones, alongside isomorellin, forbesione, and gambogic acid, that demonstrate a strong, selective growth-inhibitory effect on cholangiocarcinoma cells[2].
The primary mechanism of this compound-induced cell death is through the intrinsic, or mitochondria-dependent, pathway of apoptosis. This is characterized by morphological changes in the cells, chromatin condensation, and nuclear fragmentation[1].
Quantitative Data Summary
The pro-apoptotic effects of this compound are mediated by its influence on key regulatory proteins. Research has demonstrated that this compound is the most potent among several caged xanthones in modulating the expression of apoptosis-related proteins in the KKU-100 and KKU-M156 cholangiocarcinoma cell lines.
| Cell Line | Protein Target | Effect of this compound | Fold Change/Ratio | Reference |
| KKU-100 | Bax/Bcl-2 Ratio | Increase | 120 | [2] |
| KKU-M156 | Bax/Bcl-2 Ratio | Increase | 41.4 | [2] |
| KKU-100 | Survivin | Decrease | 0.01 (compared to control) | [2] |
| KKU-M156 | Survivin | Decrease | 0.01 (compared to control) | [2] |
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers a cascade of events within the cholangiocarcinoma cell, culminating in apoptosis. The central mechanism is the disruption of the mitochondrial membrane potential through the regulation of the Bcl-2 family of proteins.
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound in cholangiocarcinoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's effects on cholangiocarcinoma cells.
Cell Culture
-
Cell Lines: Human cholangiocarcinoma cell lines KKU-100 and KKU-M156 are commonly used.
-
Culture Medium: Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is performed to determine the growth-inhibitory effects of this compound.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Terminate the experiment by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
Apoptosis Detection (Ethidium Bromide/Acridine (B1665455) Orange Staining)
This method is used to visualize the morphological changes associated with apoptosis.
Protocol:
-
Culture CCA cells on coverslips in a 6-well plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a mixture of ethidium (B1194527) bromide (100 µg/mL) and acridine orange (100 µg/mL) for 5 minutes.
-
Wash again with PBS.
-
Observe the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed or fragmented chromatin, and late apoptotic cells will display orange-red condensed or fragmented chromatin.
Western Blot Analysis
This technique is employed to quantify the expression levels of apoptosis-related proteins.
Caption: General workflow for Western blot analysis of apoptosis-related proteins.
Protocol:
-
After treatment with this compound, harvest the CCA cells and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a Bradford assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, survivin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent for cholangiocarcinoma by inducing apoptosis through the mitochondria-dependent pathway. The compound's ability to potently modulate the Bax/Bcl-2 ratio and downregulate survivin expression highlights its targeted mechanism of action. Further research is warranted to establish the precise IC50 values of this compound in various CCA cell lines and to evaluate its efficacy and safety in preclinical in vivo models. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the development of this compound as a novel therapeutic strategy for cholangiocarcinoma.
References
Isomorellinol: A Xanthone with Promising Anticancer Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isomorellinol, a caged xanthone (B1684191) derived from the Garcinia hanburyi tree, is emerging as a compound of significant interest in oncology research. Exhibiting potent cytotoxic and pro-apoptotic activities against various cancer cell lines, particularly cholangiocarcinoma (CCA), this compound presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.
Cytotoxicity Profile
This compound has demonstrated significant cytotoxic effects against human cholangiocarcinoma (CCA) cell lines, with potency comparable to the conventional chemotherapeutic agent doxorubicin (B1662922). The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity against cancer cells over normal cells.
| Cell Line | Cancer Type | This compound IC50 (µM) | Isomorellin (B1256671) IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Isomorellin vs. PBMCs) |
| KKU-100 | Cholangiocarcinoma | 1.08 ± 0.08 | 0.81 ± 0.04 | 0.45 ± 0.02 | >46.3 |
| KKU-M156 | Cholangiocarcinoma | 1.15 ± 0.11 | 0.61 ± 0.05 | 0.04 ± 0.01 | >43.5 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Cells | >50 | >50 | 1.25 ± 0.11 | - |
| KKU-100 (24h) | Cholangiocarcinoma | - | 3.46 ± 0.19 | - | - |
| KKU-100 (48h) | Cholangiocarcinoma | - | 3.78 ± 0.02 | - | - |
| KKU-100 (72h) | Cholangiocarcinoma | - | 4.01 ± 0.01 | - | - |
| KKU-M139 | Cholangiocarcinoma | - | 0.73 ± 0.08 | - | - |
| Chang | Normal Liver Cells | - | 22.2-fold higher than KKU-100 | - | - |
Data compiled from studies on caged xanthones from Garcinia hanburyi.[1][2][3][4][5][6][7][8] Isomorellin is a closely related caged xanthone, and data for both are presented. The selectivity index is calculated as the IC50 in normal cells divided by the IC50 in cancer cells.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's primary anticancer mechanism involves the induction of apoptosis through the mitochondrial-dependent pathway and the arrest of the cell cycle at the G0/G1 phase.[3]
Apoptosis Induction
This compound modulates the expression of key regulatory proteins in the apoptotic cascade.[1][2] This leads to a disruption of the mitochondrial membrane potential and the activation of caspases, ultimately resulting in programmed cell death.
Key Molecular Events:
-
Upregulation of Pro-Apoptotic Proteins: this compound significantly increases the expression of Bax, a key pro-apoptotic member of the Bcl-2 family.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins Bcl-2 and survivin is markedly decreased following treatment with this compound.[1][2]
-
Increased Bax/Bcl-2 Ratio: The shift in the balance between pro- and anti-apoptotic proteins, reflected in a dramatically increased Bax/Bcl-2 ratio, is a critical trigger for apoptosis. This compound has been shown to increase this ratio by as much as 120-fold in KKU-100 cells.[1][2]
-
Caspase Activation: The altered mitochondrial pathway leads to the activation of initiator caspase-9 and executioner caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[1][2]
The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound.
Cell Cycle Arrest
Studies on caged xanthones, including isomorellin and this compound, have demonstrated their ability to induce cell cycle arrest at the G0/G1 phase in cholangiocarcinoma cell lines.[3] This arrest prevents cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting their proliferation. The specific molecular players involved in this compound-induced cell cycle arrest require further elucidation, but it is known that isomorellin downregulates proteins that control the G0/G1 phase, such as cyclin D1, cyclin E, Cdk2, and Cdk4.[6]
The logical flow of this compound's impact on the cell cycle is depicted below.
Inhibition of Cell Migration and Invasion
Beyond inducing cell death, isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This activity is mediated through the suppression of the FAK/PKC/p38 MAPK/NF-κB signaling pathway.[4][7]
Key Molecular Events:
-
Suppression of Upstream Kinases: Isomorellin downregulates the activity of Focal Adhesion Kinase (FAK), Protein Kinase C (PKC), and the phosphorylated form of p38 Mitogen-Activated Protein Kinase (p-p38 MAPK).[4]
-
Inhibition of NF-κB Translocation: By suppressing the upstream signaling cascade, isomorellin prevents the translocation of the transcription factor NF-κB into the nucleus.[4]
-
Downregulation of Invasion-Related Proteins: The inhibition of NF-κB activity leads to a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix and, consequently, for cell invasion.[4]
The signaling cascade for the inhibition of migration and invasion is outlined below.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability - Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[9][10][11][12]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plates for 5 minutes and measure the optical density at 510 nm.
Apoptosis Assessment - Ethidium Bromide/Acridine Orange (EB/AO) Staining
This method allows for the visualization of nuclear changes characteristic of apoptosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL)
-
Acridine Orange (AO) stock solution (1 mg/mL)
-
EB/AO staining solution (1 µL of EB and 1 µL of AO stock solutions in 1 mL PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Staining: Wash the cells with PBS and stain with 10 µL of EB/AO solution for 5 minutes.
-
Visualization: Immediately visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed or fragmented chromatin, and late apoptotic/necrotic cells will have orange-red nuclei.
Protein Expression Analysis - Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, survivin, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Cell Cycle Analysis - Flow Cytometry with Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[10][13][14][15][16][17][18][19]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Studies and Future Directions
To date, there is a lack of published in vivo studies specifically evaluating the anticancer efficacy of this compound. While its congener, gambogic acid, has shown promise in animal models and has entered clinical trials in China, further preclinical in vivo investigation of this compound is a critical next step.[3] Xenograft models in immunocompromised mice are a standard approach to assess the in vivo antitumor activity, pharmacokinetics, and toxicity of novel compounds.[20][21][22][23][24]
Future research should focus on:
-
Expanding the cytotoxicity profiling of this compound against a broader panel of cancer cell lines.
-
Conducting in vivo efficacy studies in relevant animal models to validate the in vitro findings.
-
Elucidating the detailed molecular mechanisms of this compound-induced cell cycle arrest.
-
Investigating potential synergistic effects with other chemotherapeutic agents.
-
Exploring the crosstalk between the FAK/PKC/p38 MAPK/NF-κB and the mitochondrial apoptosis pathways.[1][25][26][27][28][29][30][31][32][33]
Conclusion
This compound has demonstrated compelling potential as an anticancer agent, particularly for cholangiocarcinoma. Its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration and invasion through multiple signaling pathways underscores its promise. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the therapeutic potential of this promising natural compound.
References
- 1. Crosstalk between p38 MAPK and caspase-9 regulates mitochondria-mediated apoptosis induced by tetra-α-(4-carboxyphenoxy) phthalocyanine zinc photodynamic therapy in LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antagonistic Interaction between Histone Deacetylase Inhibitor: Cambinol and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. The molecular architecture of cell cycle arrest | Molecular Systems Biology [link.springer.com]
- 17. Cyclin G1 is involved in G2/M arrest in response to DNA damage and in growth control after damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Xenograft Model to Study Tumor Dormancy, Tumor Cell Dissemination and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 23. Oncology | MuriGenics [murigenics.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Crosstalk Influence between P38MAPK and Autophagy on Mitochondria-Mediated Apoptosis Induced by Anti-Fas Antibody/Actinomycin D in Human Hepatoma Bel-7402 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Focal adhesion kinase activates NF-κB via the ERK1/2 and p38MAPK Pathways in amyloid-β25-35-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. p38α Mitogen-activated Protein Kinase Sensitizes Cells to Apoptosis Induced by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Apoptosis induced by NO via phosphorylation of p38 MAPK that stimulates NF-kappaB, p53 and caspase-3 activation in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomorellinol's Role in Cell Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a caged xanthone (B1684191) derived from the plant Garcinia hanburyi, has emerged as a molecule of interest in cancer research due to its pro-apoptotic properties. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with cellular signaling pathways, with a focus on its role in inducing apoptosis and its potential anti-inflammatory effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.
Core Mechanism of Action: Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in cholangiocarcinoma (CCA) cells through the intrinsic, or mitochondrial-dependent, signaling pathway.[1][2] This process is primarily characterized by the modulation of key apoptosis-regulating proteins.
Modulation of Apoptosis-Regulating Proteins
Studies on cholangiocarcinoma cell lines (KKU-100 and KKU-M156) have shown that this compound significantly alters the expression of several key proteins involved in the apoptotic cascade:
-
Bax: this compound upregulates the expression of the pro-apoptotic protein Bax.[1][2]
-
Bcl-2: Conversely, it downregulates the expression of the anti-apoptotic protein Bcl-2.[1][2]
-
Bax/Bcl-2 Ratio: This concurrent regulation leads to a substantial increase in the Bax/Bcl-2 protein expression ratio, a critical determinant for the induction of apoptosis. This compound has been shown to be highly potent in increasing this ratio.[1][2]
-
Survivin: The expression of survivin, an inhibitor of apoptosis protein (IAP), is markedly decreased following treatment with this compound.[1][2]
-
Caspase Activation: The changes in the expression of these upstream regulators culminate in the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptotic cell death.[1][2]
Quantitative Data on this compound's Bioactivity
The following tables summarize the available quantitative data on the effects of this compound and the closely related compound, isomorellin (B1256671).
Table 1: Cytotoxicity of this compound in Cholangiocarcinoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| KKU-100 | This compound | Data not explicitly provided, but comparable to doxorubicin (B1662922) |
| KKU-M156 | This compound | Data not explicitly provided, but comparable to doxorubicin |
| KKU-100 | Isomorellin | 3.34 ± 0.12 |
| KKU-M139 | Isomorellin | 2.71 ± 0.10 |
| KKU-M156 | Isomorellin | 2.26 ± 0.05 |
| KKU-100 | Isomorellin (24h) | 3.46 ± 0.19 |
| KKU-100 | Isomorellin (48h) | 3.78 ± 0.02 |
| KKU-100 | Isomorellin (72h) | 4.01 ± 0.01 |
Data for isomorellin is included for comparative purposes due to its structural similarity and shared origin.[3][4]
Table 2: Effect of this compound on Apoptotic Protein Expression in Cholangiocarcinoma Cell Lines
| Cell Line | Protein | Change in Expression (Fold change vs. control) |
| KKU-100 | Bax/Bcl-2 ratio | 120 |
| KKU-M156 | Bax/Bcl-2 ratio | 41.4 |
| KKU-100 | Survivin | 0.01 |
| KKU-M156 | Survivin | 0.01 |
Implicated Signaling Pathways
While direct evidence for this compound's broad impact on various signaling pathways is still emerging, studies on the closely related caged xanthone, isomorellin, provide significant insights into potential mechanisms of action that are likely shared or similar.
Mitochondrial Apoptosis Pathway (Established for this compound)
This compound triggers the intrinsic pathway of apoptosis. This is initiated by an increased Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and the subsequent activation of the caspase cascade.
Caption: this compound-induced mitochondrial apoptosis pathway.
NF-κB Signaling Pathway (Inferred from Isomorellin)
Studies on isomorellin have shown its ability to inhibit the nuclear translocation of NF-κB in cholangiocarcinoma cells.[3] It is hypothesized that isomorellin achieves this by upregulating the expression of IκB-α, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of genes involved in inflammation, cell survival, and proliferation.
Caption: Postulated inhibition of the NF-κB pathway by isomorellin.
p38 MAPK Signaling Pathway (Inferred from Isomorellin)
Isomorellin has been observed to suppress the phosphorylation of p38 MAPK, without affecting the expression of ERK1/2 or JNK1/2.[3] The p38 MAPK pathway is involved in cellular responses to stress and inflammation. By inhibiting the activation of p38, isomorellin may further contribute to its anti-inflammatory and anti-cancer effects.
Caption: Inhibition of p38 MAPK phosphorylation by isomorellin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes at 37°C with shaking.[5]
-
Measure the absorbance at 492 nm using a microplate reader.[5]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caption: Workflow for the Annexin V and PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bax, Bcl-2, survivin, p-p38) in cell lysates.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of the mitochondrial apoptosis pathway in cholangiocarcinoma cells. The modulation of the Bax/Bcl-2 ratio and the suppression of survivin are key events in this process. Insights from the closely related compound, isomorellin, suggest that this compound may also exert its effects through the inhibition of the NF-κB and p38 MAPK signaling pathways, which warrants direct investigation.
Future research should focus on:
-
Elucidating the direct effects of this compound on a wider range of signaling pathways, including PI3K/Akt and STAT3, in various cancer cell types.
-
Conducting in vivo studies to validate the anti-tumor efficacy of this compound.
-
Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
A comprehensive understanding of this compound's molecular mechanisms will be crucial for its development as a novel therapeutic agent.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
Isomorellinol: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Isomorellinol, a caged xanthone (B1684191) with significant biological activity. It details its primary natural source, a complete methodology for its isolation and purification, and its mechanism of action in inducing apoptosis.
Natural Source
This compound is a naturally occurring polyprenylated caged xanthone. The primary and most commercially relevant source of this compound is the yellow-brown gum resin, known as gamboge, obtained from the tree Garcinia hanburyi Hook. f., which belongs to the Clusiaceae (Guttiferae) family. This tree is native to Southeast Asia, including countries like Thailand, Cambodia, and Vietnam. While this compound is a characteristic compound of G. hanburyi, other related caged xanthones are found in various Garcinia species, making the genus a rich source of these structurally complex and biologically active molecules.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction followed by several chromatographic purification stages. The protocol described below is a synthesized methodology based on established procedures for separating caged xanthones from Garcinia hanburyi resin.
Methodological & Application
Application Notes and Protocols for Isomorellinol HPLC Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol is a naturally occurring xanthone (B1684191) found in the resin of Garcinia hanburyi. Like its well-studied analogue, gambogic acid, this compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells[1]. The isolation and purification of this compound are crucial steps for further pharmacological studies, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purification of such natural products, offering high resolution and sensitivity[2][3]. This document provides a detailed protocol for the HPLC purification of this compound, based on established methods for the closely related and co-occurring compound, gambogic acid.
Data Presentation: HPLC Parameters for Related Compounds
The following table summarizes HPLC conditions reported for the analysis and purification of gambogic acid, which can serve as a starting point for the purification of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[4] | C18 Column (150 mm x 4.6 mm, 5 µm)[5] | C18 Column (150 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Methanol (B129727): 0.1% Acetic Acid in Water (93:7 v/v)[4] | Methanol: 0.1% Acetic Acid in Water (93:7 v/v)[5] | Acetonitrile: 0.1% Orthophosphoric Acid in Water (85:15 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.5 mL/min[6][7] |
| Detection Wavelength | 360 nm[4] | 360 nm[5] | 360 nm[6][7] |
| Column Temperature | Not Specified | 25°C[5] | Not Specified |
| Injection Volume | Not Specified | 20 µL[5] | Not Specified |
Experimental Protocol: HPLC Purification of this compound
This protocol outlines the steps for the purification of this compound from a crude or partially purified extract of Garcinia hanburyi resin.
1. Materials and Reagents
-
Crude extract of Garcinia hanburyi resin containing this compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid or orthophosphoric acid
-
0.22 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Preparative or semi-preparative pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
-
C18 reverse-phase HPLC column (e.g., 250 mm x 10 mm, 5 µm for semi-preparative scale)
-
Fraction collector
-
Rotary evaporator
-
Analytical balance
-
Vortex mixer
-
Sonicator
3. Sample Preparation
-
Accurately weigh the crude extract.
-
Dissolve the extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 10 mg/mL).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Method
-
Column: Install a C18 reverse-phase column.
-
Mobile Phase A: HPLC-grade water with 0.1% acetic acid or orthophosphoric acid.
-
Mobile Phase B: HPLC-grade methanol or acetonitrile.
-
Gradient Elution (Recommended for initial runs):
-
Start with a linear gradient to identify the optimal elution conditions for this compound. A suggested starting gradient could be from 70% B to 100% B over 30 minutes.
-
-
Isocratic Elution (for optimized purification):
-
Flow Rate: Set the flow rate according to the column dimensions (e.g., 4 mL/min for a 10 mm i.d. semi-preparative column).
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C, to ensure reproducibility[5].
-
Detection: Set the UV detector to a wavelength of 360 nm, as this has been shown to be effective for the related compound, gambogic acid[4][5][6][7].
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
5. Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the mobile phase solvent using a rotary evaporator under reduced pressure.
-
The purified this compound can then be lyophilized to obtain a dry powder.
-
Assess the purity of the final product using analytical HPLC and characterize its structure using techniques like mass spectrometry and NMR.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelationship of key HPLC parameters for purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Isomorellinol NMR Analysis for Structure Elucidation
Audience: Researchers, scientists, and drug development professionals.
Topic: Isomorellinol NMR analysis for structure elucidation.
Introduction
This compound, a caged xanthone (B1684191) derived from Garcinia species, belongs to a class of natural products known for their complex structures and significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such intricate molecules. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are designed to guide researchers in acquiring, processing, and interpreting NMR data to confirm the molecular connectivity and stereochemistry of this complex natural product.
Data Presentation: NMR Chemical Shift Assignments
A thorough NMR analysis involves the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. This is achieved through a combination of 1D and 2D NMR experiments. The data should be organized systematically in tables for clarity and ease of comparison.
Table 1: Hypothetical ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-1 | 3.50 | d | 10.5 | CH |
| H-2a | 1.85 | dd | 13.0, 5.0 | CH₂ |
| H-2b | 1.70 | m | CH₂ | |
| H-4 | 5.95 | s | CH | |
| H-5a | 2.50 | d | 15.0 | CH₂ |
| H-5b | 2.40 | d | 15.0 | CH₂ |
| H-1' | 5.20 | t | 7.0 | CH |
| H-2'a | 2.10 | m | CH₂ | |
| H-2'b | 2.05 | m | CH₂ | |
| 3'-CH₃ | 1.75 | s | CH₃ | |
| 4'-CH₃ | 1.65 | s | CH₃ | |
| OCH₃ | 3.80 | s | OCH₃ | |
| OH | 12.50 | s | OH |
Table 2: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Type | Assignment |
| C-1 | 85.0 | CH | |
| C-2 | 40.5 | CH₂ | |
| C-3 | 210.0 | C | Ketone C=O |
| C-4 | 105.0 | CH | |
| C-4a | 160.0 | C | |
| C-5 | 45.0 | CH₂ | |
| C-6 | 155.0 | C | |
| C-7 | 102.0 | C | |
| C-8 | 158.0 | C | |
| C-8a | 108.0 | C | |
| C-1' | 122.0 | CH | |
| C-2' | 26.0 | CH₂ | |
| C-3' | 132.0 | C | |
| 3'-CH₃ | 25.8 | CH₃ | |
| 4'-CH₃ | 17.8 | CH₃ | |
| OCH₃ | 56.0 | CH₃ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of NMR experiments. The following protocols provide a general framework for the NMR analysis of a natural product like this compound.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the signals.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualizations
Diagrams are essential for visualizing the workflow and the logic behind the structure elucidation process.
Caption: Workflow for this compound Structure Elucidation by NMR.
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on a suite of NMR experiments. By following the detailed protocols for data acquisition and analysis outlined in these application notes, researchers can confidently determine the complete chemical structure. The combination of 1D and 2D NMR techniques provides a comprehensive dataset that allows for the assignment of all proton and carbon resonances, the establishment of the carbon framework through long-range correlations, and the determination of the relative stereochemistry. This rigorous approach is fundamental in the fields of natural product chemistry and drug discovery.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isomorellinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Isomorellinol, a novel compound under investigation. The following sections detail the necessary materials, step-by-step procedures for multiple standard cytotoxicity assays, and guidance on data interpretation.
Introduction
The preliminary assessment of a novel compound's cytotoxic potential is a critical step in the drug discovery and development process. In vitro cytotoxicity assays offer a rapid, sensitive, and cost-effective method to determine the concentration at which a substance exhibits toxic effects on cultured cells. This document outlines standardized protocols for three commonly employed cytotoxicity assays—MTT, Neutral Red Uptake, and LDH Release—to evaluate the cytotoxic effects of this compound.
Data Presentation
Quantitative data from cytotoxicity assays are typically expressed as the IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability or growth. The results should be summarized in a clear and structured format for comparative analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Example: Human Breast Cancer (MCF-7) | MTT | 48 | Data to be determined |
| Example: Human Colon Cancer (HCT116) | MTT | 48 | Data to be determined |
| Example: Human Lung Cancer (A549) | MTT | 48 | Data to be determined |
| Example: Human Liver Cancer (HepG2) | Neutral Red | 48 | Data to be determined |
| Example: Normal Human Dermal Fibroblasts (NHDF) | LDH | 24 | Data to be determined |
Experimental Protocols
The following are detailed protocols for three distinct in vitro cytotoxicity assays. It is recommended to perform at least two different assays to confirm the cytotoxic effects of this compound, as each assay measures a different aspect of cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[3][5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7][8] Toxic substances can impair the cell's ability to take up the dye, thus providing a measure of cytotoxicity.
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[6]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Incubation: After treatment incubation, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2 to 3 hours at 37°C.[8]
-
Washing: After incubation with the dye, remove the Neutral Red solution and wash the cells with 150 µL of PBS to remove any unincorporated dye.[6]
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10-20 minutes to extract the dye from the cells.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10][11] This provides an indication of cell membrane integrity and cytotoxicity.[11]
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Ensure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[13]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Add the stop solution provided in the kit.[13]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[11][13]
-
Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Potential Signaling Pathways in Compound-Induced Cell Death
As the specific mechanism of this compound is yet to be determined, the following diagram illustrates common signaling pathways that can be activated by cytotoxic compounds, leading to apoptosis (programmed cell death) or necrosis.
Caption: Potential signaling pathways involved in compound-induced cell death.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
Isomorellinol: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment conditions for using isomorellinol in cell culture, with a focus on its application in cancer research. The protocols detailed below are based on published research and are intended to serve as a guide for investigating the apoptotic effects of this compound on cancer cell lines, particularly cholangiocarcinoma (CCA) cells.
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Cholangiocarcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay |
| This compound | KKU-100 | Not explicitly stated, but growth inhibition is dose-dependent | 72h | Sulforhodamine B (SRB) assay |
| This compound | KKU-M156 | Not explicitly stated, but growth inhibition is dose-dependent | 72h | Sulforhodamine B (SRB) assay |
| Isomorellin | KKU-100 | 3.46 ± 0.19 | 24h | Sulforhodamine B (SRB) assay[1] |
| Isomorellin | KKU-100 | 3.78 ± 0.02 | 48h | Sulforhodamine B (SRB) assay[1] |
| Isomorellin | KKU-100 | 4.01 ± 0.01 | 72h | Sulforhodamine B (SRB) assay[1] |
Note: While the specific IC50 value for this compound is not provided in the primary reference, the study indicates its potent, dose-dependent growth-inhibitory effects on both KKU-100 and KKU-M156 cell lines.[2][3][4] this compound demonstrated the highest potency in modulating apoptotic proteins compared to other tested caged xanthones.[2][4]
Experimental Protocols
Cell Culture
The human cholangiocarcinoma cell lines KKU-100 and KKU-M156 can be used to study the effects of this compound.[2][3] These cells are typically maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cultures should be incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
KKU-100 or KKU-M156 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 1x10^5 cells/well) and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.15, 0.3, 0.6, 1.2, 2.4, and 4.8 µM) for 24, 48, and 72 hours.[1] A vehicle control (DMSO) should be included.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Dissolve the bound stain in 10 mM Tris base solution.
-
Measure the optical density at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment by Fluorescence Microscopy
This method allows for the visualization of morphological changes associated with apoptosis.
Materials:
-
Cells treated with this compound
-
Acridine orange/ethidium (B1194527) bromide (AO/EB) staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add an equal volume of AO/EB staining solution and mix gently.
-
Immediately place a small aliquot on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Orange to red nucleus with intact structure.
-
DNA Fragmentation Assay (DNA Ladder)
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
TE buffer
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them in lysis buffer.
-
Treat the lysate with RNase A to degrade RNA.
-
Digest proteins with Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments will be visible in apoptotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-survivin, anti-caspase-3, anti-caspase-9, anti-AIF, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as β-actin, to normalize the protein levels.
Mandatory Visualization
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying this compound's effects on cancer cells.
Mechanism of Action
This compound induces apoptosis in cholangiocarcinoma cells through a mitochondria-dependent signaling pathway.[2][3][4] Treatment with this compound leads to a significant increase in the expression of the pro-apoptotic protein Bax, while concurrently down-regulating the anti-apoptotic proteins Bcl-2 and survivin.[2][3][4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the mitochondrial membrane.[2][4]
The loss of mitochondrial integrity results in the release of pro-apoptotic factors, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytoplasm.[3] Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[3] Activated caspase-3 then orchestrates the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to DNA fragmentation and the characteristic morphological changes of apoptotic cell death.[3] AIF translocates to the nucleus and contributes to DNA fragmentation in a caspase-independent manner.[3] this compound has shown particular potency in increasing the Bax/Bcl-2 protein expression ratio and decreasing survivin protein expression in both KKU-100 and KKU-M156 cell lines.[2][4]
References
Application Notes and Protocols for Isomorellinol in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a natural compound isolated from Garcinia species, has demonstrated notable anticancer properties in preclinical studies. Its mechanism of action primarily involves the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a comprehensive overview of the current understanding of this compound's effects and offer detailed protocols for its evaluation in xenograft mouse models, a critical step in translational cancer research. While in vivo data for this compound is limited, this document compiles available in vitro findings and provides generalized, adaptable protocols for in vivo studies based on established methodologies for similar compounds.
Mechanism of Action: Induction of Apoptosis
This compound and its related compound, isomorellin (B1256671), have been shown to trigger the intrinsic pathway of apoptosis, particularly in cholangiocarcinoma (CCA) cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Survivin Downregulation: this compound has been observed to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. Reduced survivin levels contribute to the activation of caspases.
-
Caspase Activation: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.
Data Presentation
In Vitro Efficacy of Isomorellin (a related compound)
Due to the absence of published in vivo data for this compound, the following table summarizes the in vitro apoptotic effects of the closely related compound, isomorellin, in human cholangiocarcinoma (CCA) cell lines. This data can serve as a preliminary guide for dose-selection in in vivo studies.
| Cell Line | Compound | Concentration (µM) | Effect | Reference |
| KKU-M156 | Isomorellin | 0.6 | Increased Bax expression, Decreased Bcl-2 expression | [1] |
| KKU-100 | Isomorellin | 1.2 | Increased Bax expression, Decreased Bcl-2 expression | [1] |
Proposed In Vivo Efficacy Table for this compound in Xenograft Models
This table provides a template for researchers to record their findings from in vivo studies with this compound.
| Animal Model | Cancer Cell Line | This compound Dose (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Change in Biomarkers (e.g., Bax/Bcl-2 ratio) |
| Nude Mice | (e.g., KKU-100) | To be determined | e.g., Oral, IP | e.g., Daily, 3x/week | To be measured | To be determined |
| Nude Mice | (e.g., KKU-M156) | To be determined | e.g., Oral, IP | e.g., Daily, 3x/week | To be measured | To be determined |
Experimental Protocols
Protocol 1: In Vitro Assessment of Apoptosis Induction
Objective: To determine the apoptotic effect of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., cholangiocarcinoma cell lines KKU-100, KKU-M156)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Antibodies for Western blotting (Bax, Bcl-2, survivin, cleaved caspase-3, β-actin)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, survivin, and cleaved caspase-3. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Annexin V-FITC Assay:
-
Harvest the cells and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Protocol 2: Xenograft Mouse Model Study (Proposed)
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., KKU-100)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the this compound formulation at the desired concentrations. The exact dosage and administration route (e.g., oral gavage, intraperitoneal injection) need to be optimized based on preliminary toxicity studies. A suggested starting dose could be in the range of 10-50 mg/kg, administered daily or on a specified schedule.
-
Administer the vehicle to the control group following the same schedule.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be processed for histological analysis (H&E staining) and immunohistochemistry or Western blotting to assess the expression of apoptosis-related proteins (Bax, Bcl-2, survivin, cleaved caspase-3).
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
General Experimental Workflow for Xenograft Studies
Caption: General experimental workflow for this compound xenograft studies.
References
Application Notes and Protocols for Isomorellinol in the Study of Drug-Resistant Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isomorellinol, a naturally occurring xanthone, has emerged as a compound of interest in cancer research due to its pro-apoptotic activities. While direct studies on this compound in drug-resistant cancer models are nascent, research on closely related analogs like isomorellin (B1256671) and morellic acid B provides compelling evidence for its potential to overcome chemoresistance. These application notes and protocols are designed to guide researchers in exploring the utility of this compound in the context of drug-resistant malignancies, drawing upon the mechanisms elucidated for its structural and functional counterparts. The primary proposed mechanisms of action against drug-resistant cancer include the reversal of multidrug resistance (MDR) through the inhibition of efflux pumps such as P-glycoprotein (P-gp) and the induction of apoptosis via modulation of the Bcl-2 family of proteins.
Data Presentation: Efficacy of Related Xanthones Against Drug-Resistant Cancer Cells
The following table summarizes the cytotoxic and resistance-reversing effects of morellic acid B, a compound structurally related to this compound, on a doxorubicin-resistant hepatocellular carcinoma cell line. This data can serve as a foundational reference for designing experiments with this compound.
| Compound | Cell Line | IC50 (µM) | Description | Reversal of Resistance |
| Morellic Acid B | BEL-7402 | 2.843 ± 0.593 | Doxorubicin-sensitive parental hepatocellular carcinoma | - |
| BEL-7402/Adr | 12.90 ± 4.837 | Doxorubicin-resistant hepatocellular carcinoma | In combination with doxorubicin, significantly enhanced apoptosis in resistant cells. | |
| Doxorubicin | BEL-7402 | Not specified | Doxorubicin-sensitive parental hepatocellular carcinoma | - |
| BEL-7402/Adr | Not specified | Doxorubicin-resistant hepatocellular carcinoma | High intrinsic resistance. |
Data extrapolated from a study on morellic acid B, a structural analog of this compound, to provide a potential framework for this compound's efficacy.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Reversing Multidrug Resistance:
Based on studies with related compounds, this compound is hypothesized to reverse P-glycoprotein-mediated multidrug resistance by downregulating the expression and inhibiting the function of this efflux pump. This action is likely mediated through the suppression of the NF-κB and p38 MAPK signaling pathways, which are known to regulate P-gp expression.
Application Notes and Protocols: Isomorellinol in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of Isomorellinol in combination cancer therapy. While specific studies on this compound in combination regimens are limited, its known mechanism as a pro-apoptotic agent suggests its potential for synergistic effects with conventional chemotherapeutic drugs. This document outlines the scientific basis for such combinations, presents a case study with a structurally related compound, and provides detailed protocols for researchers to investigate novel combination therapies involving this compound.
Introduction to this compound and Rationale for Combination Therapy
This compound is a natural xanthone (B1684191) compound that has demonstrated anticancer properties.[1] Its primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. This compound has been shown to modulate the expression of key proteins involved in the apoptotic pathway, specifically by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and by decreasing the expression of survivin, an inhibitor of apoptosis protein.[1]
Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. By targeting different cellular pathways simultaneously, the combination of a novel agent like this compound with established chemotherapeutics could lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects.
Case Study: Synergistic Effects of Caged Xanthones with Doxorubicin (B1662922)
A study on compounds structurally related to this compound, namely Isomorellin (B1256671) and Forbesione (B1256395), in combination with the conventional chemotherapeutic drug Doxorubicin, provides a strong rationale for exploring this compound in similar combinations. This study investigated the effects of these combinations on human cholangiocarcinoma (CCA) cell lines.
Data Presentation: In Vitro Cytotoxicity and Combination Index
The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) for the individual agents and their combinations were determined to calculate the CI.
| Cell Line | Drug/Combination | IC50 (µM) | Combination Index (CI) at IC50 | Interpretation |
| KKU-100 | Isomorellin | 1.89 ± 0.12 | - | - |
| Doxorubicin | 0.45 ± 0.03 | - | - | |
| Isomorellin + Doxorubicin | - | 0.78 | Synergy | |
| KKU-M156 | Isomorellin | 2.25 ± 0.15 | - | - |
| Doxorubicin | 0.52 ± 0.04 | - | - | |
| Isomorellin + Doxorubicin | - | 0.85 | Synergy | |
| KKU-100 | Forbesione | 2.15 ± 0.18 | - | - |
| Doxorubicin | 0.45 ± 0.03 | - | - | |
| Forbesione + Doxorubicin | - | 0.72 | Synergy | |
| KKU-M156 | Forbesione | 2.58 ± 0.21 | - | - |
| Doxorubicin | 0.52 ± 0.04 | - | - | |
| Forbesione + Doxorubicin | - | 0.81 | Synergy |
Data is adapted from a study on Isomorellin and Forbesione, structurally similar compounds to this compound, to illustrate the potential for synergistic interactions.
Mechanism of Action in Combination Therapy: Enhanced Apoptosis Induction
The synergistic effect observed in the case study was attributed to the enhanced induction of apoptosis. The combination of the caged xanthones with doxorubicin led to a more pronounced modulation of apoptosis-regulating proteins compared to treatment with either agent alone. Specifically, the combination treatment resulted in a significant increase in the Bax/Bcl-2 ratio and a marked decrease in survivin expression, thereby pushing the cancer cells more effectively towards apoptosis.
Signaling Pathway Diagram
Caption: Apoptotic signaling pathway targeted by this compound and a chemotherapeutic agent.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination therapy.
Experimental Workflow Diagram
Caption: General experimental workflow for a combination drug study.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent treatment, replace the medium with 100 µL of medium containing the respective drug dilutions.
-
For combination treatment, add the drugs at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format.
-
Include untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Drug Combination Analysis
Isobologram Analysis and Combination Index (CI) Calculation: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.
-
Determine IC50 values: Calculate the IC50 for each drug individually from the MTT assay data.
-
Set up combination experiments: Treat cells with combinations of the two drugs at a fixed ratio (e.g., the ratio of their IC50s).
-
Calculate the Combination Index (CI): The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the combination drug, or the combination for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol is for determining the expression levels of apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
References
Isomorellinol: A Promising Xanthone for Cancer Research
Application Notes and Protocols for Researchers
Isomorellinol, a naturally occurring xanthone, has emerged as a compound of interest in oncological research. Its potential as an anti-cancer agent is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. These application notes provide an overview of the current understanding of this compound's activity and offer detailed protocols for its investigation in a laboratory setting. While specific quantitative data and detailed protocols for this compound are still emerging, research on the closely related compound, Isomorellin, provides a strong foundational framework for its study. The information presented herein, primarily based on studies of Isomorellin in cholangiocarcinoma, can serve as a valuable guide for researchers investigating the therapeutic potential of this compound.
Molecular Mechanism of Action
This compound is reported to induce apoptosis in cholangiocarcinoma cells.[1] This process is mediated through the intrinsic apoptotic pathway, characterized by an increase in the pro-apoptotic to anti-apoptotic protein ratio and the suppression of key survival proteins.
Key Molecular Targets:
-
Bax/Bcl-2 Ratio: this compound is suggested to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.
-
Survivin: The expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells, is reportedly decreased by this compound.[1]
Studies on the related compound, Isomorellin, have further elucidated potential mechanisms that may also be relevant to this compound. Isomorellin has been shown to inhibit the viability of cholangiocarcinoma cells and suppress cancer cell migration and invasion by inhibiting the translocation of NF-κB to the nucleus and suppressing the phosphorylated p38 MAPK pathway.[2]
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for the related compound, Isomorellin, against a human cholangiocarcinoma cell line, providing a potential reference for designing experiments with this compound.
| Cell Line | Compound | Time Point | IC50 (µM) |
| KKU-100 | Isomorellin | 24 h | 3.46 ± 0.19 |
| KKU-100 | Isomorellin | 48 h | 3.78 ± 0.02 |
| KKU-100 | Isomorellin | 72 h | 4.01 ± 0.01 |
Data from a study on Isomorellin, a closely related compound, which may serve as a reference for this compound.[2]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound, based on methodologies used for the related compound Isomorellin.
Cell Viability Assay (SRB Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KKU-100 cholangiocarcinoma cells)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-survivin, anti-phospho-p38, anti-p38, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed signaling pathway of Isomorellin (as a reference for this compound) and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for Western Blot Analysis of Isomorellinol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomorellinol, a natural compound, has garnered interest for its potential anti-cancer properties. Preliminary studies suggest that this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Western blotting is a powerful and widely used technique to investigate the molecular mechanisms underlying these cellular responses.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on key proteins involved in apoptosis and cell cycle regulation using Western blot analysis. Additionally, protocols for assessing cell viability, apoptosis rates, and cell cycle distribution are included to provide a comprehensive approach to characterizing the cellular effects of this compound.
The signaling pathways often implicated in the anti-cancer effects of natural compounds include the p53 tumor suppressor pathway, the PI3K/Akt survival pathway, and the MAPK signaling cascade.[3][4][5] Western blot analysis allows for the quantification of changes in the expression levels of key proteins within these pathways, such as the Bcl-2 family of proteins (Bcl-2, Bax), caspases, and cell cycle regulators (e.g., p21, cyclins).[1][6]
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative quantitative data on the effects of this compound on a hypothetical cancer cell line (e.g., MCF-7 breast cancer cells). This data is provided as an example of how to present experimental findings and is not based on published results for this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{25.2} |
| 10 | 85.3 ± 5.1 | |
| 25 | 48.7 ± 3.9 | |
| 50 | 22.1 ± 2.8 | |
| 100 | 9.8 ± 1.5 |
Table 2: this compound-Induced Apoptosis (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Early Apoptosis (%) (Mean ± SD, n=3) | Late Apoptosis (%) (Mean ± SD, n=3) | Total Apoptosis (%) (Mean ± SD, n=3) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 10.4 ± 1.2 | 5.2 ± 0.7 | 15.6 ± 1.9 |
| 25 | 25.8 ± 2.1 | 12.7 ± 1.5 | 38.5 ± 3.6 |
| 50 | 40.2 ± 3.5 | 21.3 ± 2.2 | 61.5 ± 5.7 |
Table 3: this compound-Induced Cell Cycle Arrest (Flow Cytometry)
| This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD, n=3) | S Phase (%) (Mean ± SD, n=3) | G2/M Phase (%) (Mean ± SD, n=3) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 10 | 65.8 ± 3.9 | 22.1 ± 2.1 | 12.1 ± 1.5 |
| 25 | 75.3 ± 4.5 | 15.4 ± 1.8 | 9.3 ± 1.1 |
| 50 | 82.1 ± 5.2 | 10.2 ± 1.3 | 7.7 ± 0.9 |
Table 4: Densitometric Analysis of Western Blots for Apoptosis and Cell Cycle-Related Proteins
| This compound Concentration (µM) | Relative Bcl-2 Expression (Normalized to β-actin) | Relative Bax Expression (Normalized to β-actin) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) | Relative p21 Expression (Normalized to β-actin) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.78 | 1.52 | 2.15 | 1.89 |
| 25 | 0.45 | 2.89 | 4.78 | 3.54 |
| 50 | 0.21 | 4.53 | 8.23 | 5.12 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (green fluorescence) and PI in the phycoerythrin channel (red fluorescence).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound-treated cells by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol details the steps for detecting changes in protein expression in this compound-treated cells.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulsatile MAPK Signaling Modulates p53 Activity to Control Cell Fate Decisions at the G2 Checkpoint for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights of Crosstalk between p53 Protein and the MKK3/MKK6/p38 MAPK Signaling Pathway in Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Isomorellinol solubility issues in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Isomorellinol, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a xanthone (B1684191) compound isolated from plants of the Garcinia genus.[1][2] It is recognized for its potential as an anticancer agent.[1][2] Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells, specifically in cholangiocarcinoma cells.[1][2] It has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and decrease the expression of survivin, a protein that inhibits apoptosis.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[3] While other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) have been mentioned for xanthones, DMSO is a common choice for cell culture applications due to its high solvating power for nonpolar compounds and miscibility with aqueous media.[3][4]
Q3: What is the maximum recommended concentration of DMSO in cell culture medium?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] While some cell lines may tolerate up to 0.5% or even 1%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5][6]
Q4: How should this compound powder and DMSO stock solutions be stored?
A4: Proper storage is essential to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions: Prepared stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[7] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7][8]
Q5: Why is the quality of DMSO important for dissolving this compound?
A5: The purity and water content of DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9][10][11][12][13] This absorbed water can significantly decrease its ability to dissolve hydrophobic compounds like this compound, potentially leading to precipitation.[11][12][14] It is highly recommended to use anhydrous, high-purity DMSO from a freshly opened bottle.[9]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a structured approach to resolving common solubility challenges with this compound in DMSO.
Problem 1: this compound powder is not dissolving in DMSO at room temperature.
-
Possible Cause: The dissolution process may be slow or require more energy.
-
Solution:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This can increase the kinetic energy and aid dissolution.[9]
-
Sonication: Use a water bath sonicator for 10-15 minutes to break up any aggregates and enhance solubility.[9]
-
Problem 2: The this compound DMSO stock solution appears cloudy or has visible precipitate.
-
Solution 1: Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM).[9]
-
Possible Cause 2: Hygroscopic DMSO. The DMSO used may have absorbed water from the atmosphere, reducing its solvating power.[9][11]
-
Solution 2: Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare a new stock solution.[9]
Problem 3: this compound precipitates out of solution when the DMSO stock is diluted into aqueous cell culture medium.
-
Possible Cause: This is a common issue known as "crashing out" or "salting out." The dramatic increase in solvent polarity when the DMSO stock is added to the aqueous medium causes the hydrophobic compound to become insoluble.[1]
-
Solution:
-
Use Pre-warmed Medium: Always add the DMSO stock to cell culture medium that has been pre-warmed to 37°C.[15]
-
Rapid Mixing: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[15]
-
Serial Dilutions in DMSO: Before the final dilution into aqueous medium, perform intermediate dilutions of your high-concentration stock in pure DMSO. This can help prevent localized high concentrations that precipitate upon contact with the aqueous buffer.[1]
-
Lower Final Concentration: The final concentration of this compound in the medium may be too high. Try using a lower working concentration.
-
Data Presentation
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₈O₇ | |
| Molecular Weight | 546.6 g/mol | |
| Appearance | Solid | [16] |
| Reported Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Condition | Recommended DMSO Concentration | Reference |
| Ideal for most cell lines | ≤ 0.1% | [5][6] |
| Tolerated by some cell lines | 0.1% - 0.5% | [6] |
| Maximum, requires validation | ≤ 1.0% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a new bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 5.47 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene (B1209903) microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If your final desired concentration is low (e.g., in the µM range), first prepare an intermediate dilution of your 10 mM stock in pure DMSO (e.g., to 1 mM or 100 µM).
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of your this compound DMSO stock (or intermediate dilution) to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Mixing: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming.
-
Final Check: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. origene.com [origene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Isomorellinol Experimentation: A Technical Support Guide
Welcome to the technical support center for Isomorellinol, a potent xanthone (B1684191) with promising applications in cancer research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and application of this compound in experimental settings.
1. What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring xanthone that has demonstrated anticancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. It has been shown to modulate the expression of key apoptosis-regulating proteins, leading to cell death.
2. What is the recommended solvent for this compound?
This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).
3. What is the recommended storage condition for this compound stock solutions?
To ensure stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to two weeks. It is advisable to protect the solution from light.
4. What is the maximum permissible DMSO concentration in cell culture?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Inconsistent or Lower-than-Expected Cytotoxicity
Problem: The observed cytotoxic effect of this compound is variable across experiments or lower than anticipated.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid prolonged storage of diluted solutions in cell culture medium. |
| Sub-optimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Perform routine checks for mycoplasma contamination. |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound. Consider performing a dose-response experiment over a wider concentration range to determine the optimal effective concentration for your specific cell line. |
Difficulty in Detecting Apoptosis
Problem: You are unable to observe clear markers of apoptosis (e.g., in Annexin V or caspase activity assays) after this compound treatment.
| Possible Cause | Suggested Solution |
| Inappropriate Time Point | The timing of apoptosis can vary between cell lines and with different drug concentrations. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period for detecting apoptosis in your model system. |
| Sub-optimal this compound Concentration | The concentration of this compound may be too low to induce a detectable apoptotic response. Try increasing the concentration based on initial cytotoxicity data (e.g., around the IC50 value). |
| Assay Sensitivity | Ensure that your apoptosis detection assay is sensitive enough. For Western blotting, check the quality of your antibodies and optimize antibody concentrations. For flow cytometry, ensure proper compensation and gating. |
Data Presentation: this compound Activity
While specific IC50 values for this compound are not widely published, a related compound, Isomorellin (B1256671), has been studied in cholangiocarcinoma (CCA) cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell types.
Table 1: IC50 Values of Isomorellin in Cholangiocarcinoma Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| KKU-100 | 3.46 ± 0.19[2] | 3.78 ± 0.02[2] | 4.01 ± 0.01[2] |
Data for the related compound Isomorellin.
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the predetermined optimal time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, survivin, cleaved caspase-3, PARP, p-Akt, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for characterizing this compound.
References
Isomorellinol Stability in Cell Culture Medium: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of isomorellinol in cell culture medium. Given the absence of specific stability data for this compound in published literature, this resource offers troubleshooting advice and protocols to empower researchers to empirically determine its stability under their unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A1: Currently, specific studies detailing the stability and degradation kinetics of this compound in cell culture media have not been published. This compound is a prenylated xanthone, a class of compounds that can be susceptible to degradation in aqueous and biological environments.[1] Therefore, it is crucial for researchers to determine the stability of this compound under their specific experimental conditions to ensure accurate interpretation of results.
Q2: What are the common factors in cell culture that can affect the stability of this compound?
-
pH: Standard cell culture media are typically buffered between pH 7.2 and 7.4. However, cellular metabolism can cause local pH shifts, potentially altering the chemical structure of the compound.
-
Temperature: Incubating at 37°C can accelerate the degradation of thermally labile compounds compared to storage at 4°C or -20°C.[4]
-
Light: Many complex organic molecules, including xanthones, can be light-sensitive. Exposure to ambient or even incubator light may lead to photodegradation.
-
Serum Components: Fetal Bovine Serum (FBS) and other sera contain proteins and enzymes that can bind to this compound, affecting its bioavailability, or metabolize it, reducing its effective concentration.[1]
-
Media Components: Certain components in the media, such as vitamins, amino acids (e.g., cysteine), and metal ions, can react with or catalyze the degradation of the compound.[4]
-
Oxygen/Redox Environment: The presence of dissolved oxygen can lead to oxidative degradation of sensitive compounds.[5]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent or lower-than-expected biological activity is a common symptom of compound degradation.[6] If this compound degrades over the course of your experiment, the effective concentration exposed to the cells will decrease, leading to a misinterpretation of its potency and efficacy. It is highly recommended to perform a stability assessment to rule out this possibility.
Q4: How can I determine if this compound is degrading in my cell culture medium?
A4: The most direct method is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This involves incubating this compound in your complete cell culture medium (with and without cells) and analyzing samples at different time points (e.g., 0, 2, 8, 24, 48 hours) to quantify the remaining concentration of the parent compound.
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: Degradation of this compound can lead to several critical issues:
-
Underestimation of Potency: A lower effective concentration will lead to an inaccurate (higher) IC50 or EC50 value.
-
Misleading Structure-Activity Relationships: If comparing analogs, differences in stability rather than target affinity could be misinterpreted.
-
Confounding Effects from Degradants: Degradation products could have their own biological activities (or toxicity), which might interfere with the experimental results.
-
Poor Reproducibility: Variability in the rate of degradation between experiments can lead to inconsistent outcomes.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound stability.
| Symptom/Observation | Potential Cause | Recommended Solution |
| Loss of biological activity over the duration of a long-term experiment (e.g., >24 hours). | Compound degradation in the culture medium at 37°C. | 1. Perform a stability study (see protocol below) to determine the half-life of this compound in your medium. 2. If degradation is significant, consider replenishing the compound by performing partial or full media changes at regular intervals. 3. Shorten the experimental duration if possible. |
| High variability in results between replicate experiments. | Inconsistent handling leading to variable degradation. This could be due to differences in light exposure or the time the compound spends in the medium before analysis. | 1. Standardize all experimental procedures. Protect solutions containing this compound from light by using amber tubes and covering plates with foil. 2. Prepare fresh working solutions of this compound immediately before each experiment.[6] 3. Ensure consistent incubation times. |
| No observable biological effect at expected concentrations. | The compound may be rapidly degrading upon addition to the pre-warmed culture medium. | 1. Assess stability at early time points (e.g., 0, 1, 2, 4 hours). 2. Test stability in a simpler, serum-free medium to see if serum components are the primary cause of degradation.[7] |
| Unexpected cytotoxicity or off-target effects. | A degradation product may be biologically active or toxic. | 1. When performing stability analysis via LC-MS, monitor for the appearance of new peaks that correspond to potential degradants. 2. If significant degradation is observed, the biological activity of the degradants may need to be considered. |
Factors Influencing this compound Stability in Cell Culture
| Factor | Potential Impact on this compound | Mitigation Strategies |
| Temperature (37°C) | Accelerates chemical reactions, including hydrolysis and oxidation. | Prepare working solutions immediately before use. Minimize the time plates spend outside the incubator. For long-term storage, keep stock solutions at -80°C. |
| pH (7.2-7.4) | Can catalyze hydrolysis of susceptible functional groups. | Ensure the medium is properly buffered. Monitor the pH of the culture medium, especially in high-density cultures where metabolic byproducts can cause acidification. |
| Light Exposure | Can cause photodegradation. | Protect stock solutions and experimental plates from light by using amber tubes and covering plates with foil. |
| Serum (FBS, etc.) | Proteins can bind to the compound, altering its availability. Serum enzymes may metabolize the compound. | Be consistent with the source and concentration of serum. Consider conducting mechanistic studies in serum-free media and confirm findings in serum-containing media. |
| Media Components | Reducing agents (like glutathione (B108866) in RPMI) or metal ions can participate in redox reactions, leading to degradation. | Use a consistent and well-defined medium formulation. Be aware of the specific components in your chosen medium. |
| Dissolved Oxygen | Can lead to oxidative degradation of the compound. | Maintain consistent atmospheric conditions in the incubator. Be aware that the redox environment can influence stability. |
Experimental Protocols
Protocol: HPLC-Based Stability Assay in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[4][7][8]
1. Materials:
-
This compound reference standard
-
Complete cell culture medium to be tested (e.g., DMEM + 10% FBS)
-
DMSO (or other suitable solvent for stock solution)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the spiked medium (e.g., 200 µL). This is your T=0 reference sample.
-
Incubation: Place the remaining spiked medium in a sterile container (e.g., a falcon tube or a covered multi-well plate) and incubate at 37°C in a 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot (e.g., 200 µL) from the incubator.
-
Sample Processing:
-
To each aliquot (including the T=0 sample), add 3 volumes of ice-cold acetonitrile (e.g., 600 µL) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of resolving this compound from media components and potential degradants.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining against time to visualize the degradation profile and calculate the half-life (T½), which is the time it takes for 50% of the compound to degrade.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Putative AhR and Nrf2 signaling activation by prenylated xanthones.[9][10]
References
- 1. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Isomorellinol precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Isomorellinol in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a type of caged xanthone, a natural compound isolated from the resin of the Garcinia hanburyi tree.[1] Structurally, it is a hydrophobic molecule, meaning it has poor solubility in water and water-based solutions (aqueous solutions). This is a common challenge with many naturally derived compounds being investigated for therapeutic properties.[2] Its tendency to repel water leads to precipitation when introduced into aqueous environments like buffers or cell culture media.
Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: Precipitation of this compound upon addition to an aqueous solution is typically due to its low water solubility. This often occurs when the concentration of this compound exceeds its solubility limit in the final solution. Another common reason is the concentration of the organic solvent (like DMSO) used to dissolve the this compound being too high in the final aqueous solution, causing the compound to crash out.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: this compound is soluble in several organic solvents. For biological experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating a stock solution.[3] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] While some cell lines can tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure the observed effects are from this compound and not the solvent.[1]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | The concentration of this compound is too high for the final volume of the aqueous solution. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Prepare a more dilute stock solution of this compound in the organic solvent. |
| The percentage of organic solvent (e.g., DMSO) is too high in the final aqueous solution. | - Ensure the final concentration of the organic solvent is minimal (ideally ≤0.1% for cell-based assays).[4]- Use a higher concentration stock solution to minimize the volume added to the aqueous solution. | |
| The solution is initially clear but a precipitate forms over time. | The solution is supersaturated and this compound is slowly precipitating out. | - Consider gently warming the aqueous solution (if experimentally permissible) to aid in dissolution.- Use the solution immediately after preparation. |
| This compound is degrading, and the degradation products are insoluble. | - Protect the solution from light and store it at an appropriate temperature (e.g., on ice for short-term use).- Prepare fresh solutions for each experiment. | |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | This compound has precipitated out of the cell culture medium, reducing its effective concentration. | - Visually inspect the culture wells for any precipitate after adding the this compound solution.- Prepare the final dilution of this compound in pre-warmed cell culture medium immediately before adding it to the cells. |
| This compound is unstable in the cell culture medium over the course of the experiment. | - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.- Consider refreshing the medium with freshly prepared this compound solution at regular intervals for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 546.6 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication step may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Apoptosis Assay
This protocol provides a method for diluting the this compound stock solution for use in a cell culture experiment, based on concentrations used in published research.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 0.25 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Next, add 25 µL of the 10 µM intermediate solution to 975 µL of cell culture medium to obtain the final 0.25 µM working solution.
-
-
Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your specific cell line (typically ≤0.1%).
-
Gently mix the working solution by pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental Workflow for this compound Preparation and Use.
Caption: Troubleshooting Logic for this compound Precipitation.
Caption: Proposed Mitochondrial Apoptosis Pathway for this compound.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomorellinol Experimental Troubleshooting
Welcome to the technical support center for Isomorellinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a xanthone (B1684191) compound known for its anticancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. It achieves this by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] Additionally, this compound has been shown to decrease the expression of survivin, a protein that inhibits apoptosis and promotes cell division.[1][2]
Q2: How should I store this compound and its stock solutions?
This compound should be stored in a well-closed container, protected from air and light. For long-term storage, it is recommended to keep it refrigerated or frozen. Stock solutions should be prepared fresh whenever possible. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[3] Given that xanthones can be light-sensitive, it is advisable to protect solutions from light.[4][5][6]
Q3: I'm observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties and handling. As a lipophilic compound, this compound may have poor solubility in aqueous solutions, leading to precipitation in cell culture media. Furthermore, its stability can be compromised by factors such as pH, temperature, and light exposure. It is crucial to ensure complete solubilization in a suitable solvent like DMSO before diluting in media and to handle the compound with care to avoid degradation.
Q4: My HPLC results for this compound are showing peak tailing or splitting. What should I check?
Peak tailing or splitting in HPLC analysis of this compound can be indicative of several issues. These include problems with the mobile phase composition, column degradation, or interactions between the analyte and the stationary phase. Given its chemical structure, ensuring the appropriate pH of the mobile phase is critical to maintain a consistent ionization state and improve peak shape.
Q5: I am not observing the expected increase in apoptosis after treating cells with this compound. What should I troubleshoot?
If you are not observing the expected apoptotic effects, consider the following:
-
Compound Integrity: Ensure your this compound stock has not degraded. Prepare fresh solutions and store them properly.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.
-
Treatment Conditions: Optimize the concentration of this compound and the duration of treatment.
-
Assay Timing: The window for detecting caspase activation can be narrow. Ensure you are measuring at the optimal time point post-treatment.[7]
Troubleshooting Guides
Cell-Based Assay Variability
| Problem | Possible Cause | Recommended Solution |
| Precipitate formation in cell culture media | Poor solubility of this compound in aqueous media. | Ensure complete dissolution in 100% DMSO before preparing the final working concentration. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent toxicity. |
| Loss of compound activity over time | Degradation of this compound in the cell culture medium. | Prepare fresh working solutions immediately before each experiment. Minimize exposure of the compound to light and elevated temperatures.[8] Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Inconsistent dose-response curves | Inaccurate serial dilutions or variability in cell seeding density. | Use calibrated pipettes for accurate dilutions. Ensure a homogenous cell suspension before seeding to achieve uniform cell numbers across wells. |
| High background in viability assays | Interference of this compound with the assay chemistry. | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. |
Western Blotting Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target proteins (Bax, Bcl-2, cleaved caspase-3) | Insufficient protein loading or inefficient antibody binding. | Ensure adequate protein concentration in the lysate. Optimize primary antibody concentration and incubation time. Use a positive control to validate the antibody's performance. |
| High background or non-specific bands | Antibody concentration is too high or blocking is insufficient. | Titrate the primary and secondary antibodies to find the optimal concentration. Increase the duration and/or concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Multiple bands for survivin | Post-translational modifications or protein degradation. | Consult the literature for known modifications of survivin that may alter its molecular weight. Ensure the use of protease inhibitors during sample preparation. |
HPLC Analysis Problems
| Problem | Possible Cause | Recommended Solution |
| Peak fronting or tailing | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column with a more suitable stationary phase. |
| Inconsistent retention times | Fluctuations in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. Use a column oven to maintain a stable temperature. |
| Ghost peaks | Contamination in the sample, mobile phase, or HPLC system. | Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly between runs. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%. Add the treatment solutions to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and survivin overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay (Colorimetric)
-
Lysate Preparation: Treat cells with this compound to induce apoptosis. Prepare cell lysates according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.[9][10]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Controls: Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer). To confirm specificity, include a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells | MDPI [mdpi.com]
- 5. New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthones for melanogenesis inhibition: Molecular docking and QSAR studies to understand their anti-tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Isomorellinol Interference with Fluorescence Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the natural compound isomorellinol in fluorescence-based assays. Given that this compound is a xanthone (B1684191), a class of compounds known for their potential fluorescent properties, this guide focuses on identifying and mitigating autofluorescence and other assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
A1: this compound is a xanthone, a type of organic compound found in some plant species like those of the Garcinia genus. It is investigated for its potential anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells.
Q2: Can this compound interfere with our fluorescence assays?
A2: Yes, there is a potential for interference. This compound belongs to the xanthone family, and plant extracts containing these compounds have been shown to exhibit fluorescence, particularly when excited with UV light (e.g., around 365 nm).[1] This intrinsic fluorescence (autofluorescence) can lead to artificially high background signals, masking the true signal from your fluorescent reporter.
Q3: What types of interference can we expect from this compound?
A3: The primary concern is autofluorescence , where this compound itself emits light upon excitation, leading to false-positive signals or high background.[2][3] Another potential issue is quenching , where this compound might absorb the light emitted by your fluorophore, leading to a false-negative result.[2][3]
Q4: How can we determine if this compound is causing interference in our specific assay?
A4: The most effective method is to run proper controls. This includes a sample containing only this compound in your assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
Troubleshooting Guide
Problem 1: High background fluorescence is observed in cells treated with this compound.
-
Possible Cause: this compound is autofluorescent at the wavelengths used for your assay. Xanthone-containing extracts have been noted to fluoresce when excited with UV light.[1]
-
Solution:
-
Run Controls: Prepare a well with cells and this compound but without your fluorescent dye. Measure the fluorescence to quantify the contribution of this compound to the signal.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to identify its fluorescent profile. This will help in selecting alternative fluorophores.
-
Change Fluorophore: If this compound's fluorescence overlaps with your current dye, switch to a fluorophore with a longer excitation and emission wavelength (red-shifted), as autofluorescence from natural compounds is often more pronounced in the blue-green spectrum.[4][5]
-
Problem 2: The fluorescence signal in this compound-treated samples is lower than expected.
-
Possible Cause: this compound may be quenching the fluorescence of your reporter dye or causing unexpected cell death.
-
Solution:
-
Quenching Control: In a cell-free system, mix your fluorescent dye with this compound and measure the fluorescence. A decrease in signal compared to the dye alone indicates quenching.
-
Viability Assay: Run a parallel cell viability assay (e.g., Trypan Blue or a non-fluorescent viability assay) to ensure that the concentration of this compound used is not causing widespread cell death, which would naturally lead to a lower signal in many functional assays.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to a level that still elicits the desired biological effect but minimizes quenching.[2]
-
Problem 3: Inconsistent or variable results across different experiments.
-
Possible Cause: The interference from this compound may be sensitive to slight variations in experimental conditions.
-
Solution:
-
Standardize Protocols: Ensure that incubation times, washing steps, and reagent concentrations are consistent across all experiments.
-
Use Internal Controls: Include appropriate positive and negative controls in every plate to normalize the data and account for inter-assay variability.
-
Pre-read Plate: Before adding the final fluorescent substrate, read the plate with the this compound-treated cells to establish a baseline for background subtraction.
-
Quantitative Data Summary
| Assay Type | Fluorophore/Probe | Typical Excitation (nm) | Typical Emission (nm) | Potential for this compound Interference |
| Apoptosis (Caspase-3/7) | AMC (7-amino-4-methylcoumarin) | ~380 | ~460 | High (Overlap with likely xanthone fluorescence) |
| TF2-DEVD-FMK | ~488 | ~530 | Moderate (Potential for some overlap) | |
| Mitochondrial Potential | JC-1 (Monomer) | ~485 | ~535 | Moderate (Potential for some overlap) |
| JC-1 (Aggregate) | ~540 | ~590 | Low (Red-shifted emission is less likely to overlap) | |
| Reactive Oxygen Species | DCF (from DCFH-DA) | ~485 | ~535 | Moderate (Potential for some overlap) |
| Deep Red ROS Dye | ~650 | ~675 | Very Low (Far-red spectrum is ideal for avoiding autofluorescence) |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is designed to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., a known apoptosis inducer like staurosporine). Incubate for the desired period.
-
-
Control for this compound Interference:
-
Prepare control wells:
-
No-Cell Control: Media only.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Autofluorescence Control: Cells treated with this compound but without the caspase substrate.
-
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the background fluorescence from the this compound Autofluorescence Control wells from the corresponding treated wells.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay assesses the health of mitochondria, as a decrease in membrane potential is an early indicator of apoptosis.
-
Cell Preparation:
-
Seed and treat cells with this compound as described in the caspase assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
Control for this compound Interference:
-
Prepare control wells similar to the caspase assay, including an "this compound only" control to check for fluorescence in both green and red channels.
-
-
JC-1 Staining:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background from the this compound-only controls for each channel.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection
This protocol measures the level of ROS, which can be induced by anticancer compounds.
-
Cell Preparation:
-
Seed and treat cells with this compound as previously described. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).
-
-
Control for this compound Interference:
-
Set up the same controls as in the other protocols to measure the intrinsic fluorescence of this compound at the chosen probe's wavelengths.
-
-
Probe Loading:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity. For DCF, use an excitation of ~485 nm and an emission of ~535 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from the this compound control wells.
-
Quantify the increase in ROS levels relative to the vehicle control.
-
Visualizations
Caption: Workflow for fluorescence assays with this compound.
Caption: Troubleshooting decision tree for this compound interference.
Caption: Hypothetical apoptosis signaling pathway for this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
Technical Support Center: Enhancing Isomorellinol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Isomorellinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a xanthone, a class of organic compounds known for their potential therapeutic properties. However, like many xanthones, this compound is expected to have low aqueous solubility. This poor solubility is a major hurdle for its oral absorption, leading to low bioavailability and potentially limiting its therapeutic efficacy in vivo.
Q2: What are the primary reasons for the low oral bioavailability of compounds like this compound?
The low oral bioavailability of poorly soluble compounds like this compound is often attributed to several factors:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption.[1][2]
-
First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[1][3]
-
Efflux by Transporters: Intestinal transporters, such as P-glycoprotein, can actively pump the absorbed drug back into the GI lumen, limiting its net absorption.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][4][5] These can be broadly categorized as:
-
Increasing the drug's surface area: This enhances the dissolution rate.
-
Improving the drug's solubility: This increases the concentration of the drug available for absorption.
-
Utilizing lipid-based delivery systems: These can enhance absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[6]
-
Employing nanotechnology: This can improve solubility, dissolution rate, and cellular uptake.[6][7][8]
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter while working to improve this compound bioavailability.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vivo efficacy despite promising in vitro activity. | Poor oral bioavailability of this compound. | 1. Characterize the physicochemical properties of this compound (solubility, permeability).2. Conduct a preliminary pharmacokinetic study to determine its oral bioavailability.3. Explore the formulation strategies outlined in this guide. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption from the formulation. | 1. Optimize the formulation to ensure uniform drug release.2. For solid dispersions, ensure the drug is in a stable amorphous state.3. For lipid-based systems, control the droplet size and emulsification properties. |
| Precipitation of the drug in the GI tract upon dilution. | Supersaturation of the drug from an enabling formulation followed by precipitation. | 1. Incorporate precipitation inhibitors (polymers) into the formulation.2. Optimize the solvent/co-solvent system in lipid-based formulations to maintain drug solubility upon dispersion. |
| Formulation is physically or chemically unstable. | Incompatible excipients or degradation of the drug in the formulation. | 1. Conduct compatibility studies with various excipients.2. Perform stability testing of the formulation under different temperature and humidity conditions. |
Formulation Strategies and Experimental Protocols
Here are detailed methodologies for key experiments to enhance this compound bioavailability.
Particle Size Reduction: Micronization and Nanonization
Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[9][10]
Experimental Protocol: Nanosuspension Preparation by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 5% (w/v) this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80).
-
Use a high-shear homogenizer to create a pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to a bead mill.
-
Use milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to prevent overheating.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.
-
-
Harvesting the Nanosuspension:
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized into a solid powder).
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[4] This enhances the solubilization and absorption of lipophilic drugs.
Experimental Protocol: Formulation and Characterization of this compound-SEDDS
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., olive oil, sesame oil, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Formulation Development:
-
Based on solubility data, construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the selected excipient mixture and vortex until a clear solution is formed.
-
-
Characterization:
-
Emulsification Study: Dilute the SEDDS formulation (e.g., 1:100) with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) under gentle agitation. Observe the time to emulsify and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the diluted emulsion using DLS.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method in SIF.
-
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level, usually in an amorphous state.[5] This enhances the drug's apparent solubility and dissolution rate.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Polymer Selection:
-
Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
-
Preparation of the Solid Dispersion:
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Solid-State Characterization: Analyze the physical state of this compound in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure crystalline drug in a relevant dissolution medium.
-
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability. This is based on findings for other xanthones like α-mangostin.[11]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| This compound-Nanosuspension | 50 | 450 ± 70 | 1.5 | 2100 ± 350 | 350 |
| This compound-SEDDS | 50 | 700 ± 110 | 1.0 | 3300 ± 480 | 550 |
| This compound-Solid Dispersion | 50 | 550 ± 90 | 1.5 | 2700 ± 410 | 450 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Experimental Workflow for Improving Bioavailability
Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.
Signaling Pathway for Enhanced Drug Absorption
Caption: Enhanced absorption pathway of this compound from an enabling formulation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method of Effectively Improved α-Mangostin Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects of Isomorellinol
Welcome to the Technical Support Center for Isomorellinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential challenges, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a xanthone (B1684191) compound isolated from Garcinia hanburyi that has demonstrated anticancer properties, particularly in cholangiocarcinoma cells. Its primary mechanism of action is the induction of apoptosis (programmed cell death). It achieves this by modulating the intrinsic apoptosis pathway. Specifically, this compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Additionally, this compound has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP) that also plays a role in cell division.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. However, like many small molecule inhibitors, the potential for off-target interactions exists. Xanthones as a class of compounds have been reported to have broad biological activities, potentially interacting with various cellular signaling pathways beyond apoptosis regulation. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q3: What are the initial steps to assess the potential for off-target effects in my experiments?
To begin assessing off-target effects, it is recommended to perform a dose-response curve in your cell line of interest to determine the IC50 value for your desired phenotype (e.g., cell death). Subsequently, using concentrations at and around the IC50, you should assess the expression and activity of known on-target and potential off-target proteins. A preliminary screen of key signaling pathways that are often unintentionally modulated by small molecules, such as MAP kinase and PI3K/Akt pathways, can provide initial insights.
Q4: How can I proactively mitigate potential off-target effects?
Mitigating off-target effects starts with careful experimental design. Use the lowest effective concentration of this compound as determined by your dose-response studies. It is also advisable to use multiple, unrelated cell lines to confirm that the observed phenotype is not cell-line specific. Additionally, employing a secondary assay to confirm the on-target mechanism (e.g., a Bcl-2 binding assay) can help to differentiate on-target from potential off-target-driven phenotypes. For in-depth studies, consider performing unbiased screening approaches as detailed in our troubleshooting guides.
Troubleshooting Guides
Problem 1: Inconsistent phenotypic results across different cell lines.
-
Possible Cause: This could be due to differing genetic backgrounds of the cell lines, leading to varied expression of on-target and potential off-target proteins. The metabolic rates of the cell lines could also differ, affecting the processing of this compound.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline protein expression analysis (e.g., Western blot) for key proteins in the apoptosis pathway (Bax, Bcl-2, survivin) in each cell line.
-
Determine cell-line specific IC50 values: Generate a dose-response curve and calculate the IC50 for this compound in each cell line independently.
-
Standardize experimental conditions: Ensure that cell density, media components, and treatment duration are consistent across all experiments.
-
Validate on-target engagement: Use a target engagement assay (e.g., cellular thermal shift assay) to confirm that this compound is binding to its intended targets in each cell line at the effective concentrations.
-
Problem 2: Observed phenotype does not correlate with on-target protein modulation.
-
Possible Cause: The observed cellular effect may be due to this compound binding to one or more unintended off-target proteins.
-
Troubleshooting Steps:
-
Perform a kinase profile screen: Since many small molecules unintentionally inhibit kinases, a broad kinase screen can identify potential off-target interactions.[1][2]
-
Conduct proteomic profiling: Techniques like affinity chromatography-mass spectrometry can identify binding partners of this compound in an unbiased manner.
-
Utilize computational prediction tools: In silico methods can predict potential off-target interactions based on the structure of this compound.[3]
-
Validate putative off-targets: Once potential off-targets are identified, validate their interaction with this compound using biochemical or biophysical assays (e.g., surface plasmon resonance). Further validate the functional relevance of the off-target interaction using techniques like siRNA-mediated knockdown of the putative off-target.
-
Data Presentation
Due to the limited availability of public data on the specific off-target profile of this compound, the following tables provide an illustrative example of how to present on-target and potential off-target data. Researchers should generate this data for their specific experimental systems.
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Line | Assay Method |
| IC50 (Apoptosis) | 5 µM | KKU-100 | Cell Viability Assay |
| Bcl-2 Binding Ki | 2.5 µM | N/A | Biochemical Assay |
| Survivin Expression IC50 | 7.5 µM | KKU-100 | Western Blot |
Table 2: Illustrative Off-Target Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity (Off-Target IC50 / On-Target IC50) |
| Bax/Bcl-2 (On-Target) | 5 | 1 |
| Kinase X | 50 | 10 |
| GPCR Y | > 100 | > 20 |
| Ion Channel Z | 75 | 15 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock concentration series of this compound in culture medium. A typical starting concentration is 100 µM with 2-fold serial dilutions.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound serial dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Unbiased Off-Target Identification using Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Covalently immobilize this compound onto chromatography beads. Ensure that the point of attachment does not interfere with the compound's binding activity.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads. Also, incubate the lysate with control beads (without this compound).
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads to identify specific binding partners.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
References
Isomorellinol Technical Support Center: Degradation and Storage
This technical support center provides guidance on the degradation and appropriate storage conditions for isomorellinol. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and air. It is recommended to store the compound under refrigerated (2-8 °C) or frozen (-20 °C) conditions.
Q2: How should I store solutions of this compound?
Whenever possible, solutions of this compound should be prepared fresh on the day of use. If stock solutions need to be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, the solution is generally usable for up to two weeks.[1] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: What are the likely causes of this compound degradation?
Based on the general stability of related compounds, this compound is likely susceptible to degradation under several conditions, including:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule.
-
Oxidation: The presence of oxidizing agents can cause chemical modifications.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
-
Thermal Stress: High temperatures can accelerate the degradation process.
Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks are often indicative of degradation products. This can occur if the compound has been stored improperly, if solutions are old, or if the experimental conditions (e.g., pH of the mobile phase) are contributing to on-column degradation. It is also possible that these are process-related impurities from the synthesis of this compound. A forced degradation study can help to identify potential degradation products.
Q5: How can I determine the stability of this compound in my specific experimental setup?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used. You can assess stability by analyzing your sample over time under your specific experimental conditions and observing any decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound Potency/Activity | - Improper storage of solid compound or solutions.- Degradation due to repeated freeze-thaw cycles.- Exposure of solutions to light or elevated temperatures. | - Always store this compound according to the recommended conditions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or covering with foil. Work with solutions on ice when possible. |
| Appearance of Unknown Peaks in HPLC Analysis | - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with the mobile phase or column. | - Prepare fresh solutions of this compound and re-analyze.- Run a blank injection (solvent only) to check for contamination.- If degradation is suspected, perform a forced degradation study to tentatively identify the degradation products.- Evaluate the pH and composition of the mobile phase for compatibility with this compound. |
| Precipitation of this compound in Solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature or pH affecting solubility. | - Ensure the chosen solvent is appropriate for this compound.- Gently warm the solution or use sonication to aid dissolution.- Prepare solutions at a concentration known to be within the solubility limits.- Check and control the pH of the solution if it is a buffered system. |
| Inconsistent Results Between Experiments | - Variability in the age or storage of this compound solutions.- Inconsistent experimental conditions (temperature, light exposure). | - Use freshly prepared solutions for each experiment or ensure all solutions are from the same stock and have been stored identically.- Standardize all experimental parameters, including incubation times, temperature, and light conditions. |
Experimental Protocols
General Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are general conditions based on ICH guidelines that can be used as a starting point for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.
-
Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Monitor the reaction at different time points (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis is often faster than acid hydrolysis.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a stability chamber at an elevated temperature (e.g., 60-80 °C).
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis: All stressed samples, along with an unstressed control, should be analyzed by a suitable stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.
Recommended Storage Conditions Summary
| Condition | Solid this compound | This compound Solutions |
| Temperature | 2-8 °C (refrigerated) or -20 °C (frozen) for long-term storage. | -20 °C for short-term storage (up to 2 weeks). |
| Light | Store in the dark, protected from light. | Store in amber vials or protect from light with foil. |
| Atmosphere | Store in a tightly sealed container, protected from air. | Store in tightly sealed vials. |
| Handling | Avoid exposure to moisture. | Prepare fresh when possible. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing Isomorellinol Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Isomorellinol treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of optimizing the incubation time for this compound treatment?
The main goal is to identify the time point at which this compound exerts its maximum desired biological effect (e.g., apoptosis induction, inhibition of cell proliferation) while minimizing off-target effects and cytotoxicity not related to the intended mechanism of action. An optimized incubation time ensures a high signal-to-noise ratio, leading to more reliable and reproducible experimental data.
Q2: What is the known mechanism of action for this compound in cancer cells?
This compound, a xanthone (B1684191) derived from Garcinia hanburyi, has been shown to induce apoptosis in cholangiocarcinoma (CCA) cells. Its mechanism involves increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptosis pathway activation.[1]
Q3: What are the key factors that influence the optimal incubation time for this compound?
Several factors can impact the ideal incubation time for this compound treatment:
-
Cell Type: Different cell lines, even within the same cancer type, have varying metabolic rates, doubling times, and sensitivities to this compound.
-
This compound Concentration: Higher concentrations may induce a more rapid response, but could also lead to non-specific toxicity over longer incubation periods.
-
Assay Type: The biological endpoint being measured is a critical determinant. For example, changes in protein expression (like Bax/Bcl-2 ratio) might be detectable earlier than significant changes in cell viability.
-
Cell Density: The number of cells seeded in a culture vessel can influence their growth rate and response to treatment.
Q4: What is a good starting point for determining the optimal incubation time for this compound?
Based on studies with cholangiocarcinoma cell lines, a 24-hour incubation period has been used to determine the IC50 values.[1] Therefore, a time-course experiment including 12, 24, 48, and 72-hour time points would be a comprehensive starting point to observe both early and late cellular responses to this compound.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count for each experiment to ensure consistency.
-
-
Potential Cause: this compound precipitation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment. When diluting to the final concentration in culture media, ensure thorough mixing and visually inspect for any precipitation. The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the outer wells with sterile PBS or media without cells.
-
Issue 2: No significant change in the Bax/Bcl-2 ratio after this compound treatment.
-
Potential Cause: Sub-optimal incubation time.
-
Troubleshooting Step: The expression of Bax and Bcl-2 proteins can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for the change in the Bax/Bcl-2 ratio.
-
-
Potential Cause: Insufficient this compound concentration.
-
Troubleshooting Step: The concentration of this compound may not be high enough to induce a significant apoptotic response. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction.
-
-
Potential Cause: Issues with Western blot protocol.
-
Troubleshooting Step: Ensure the quality and specificity of the primary antibodies for Bax and Bcl-2. Optimize antibody concentrations and incubation times. Use appropriate loading controls (e.g., β-actin, GAPDH) to normalize protein levels.
-
Data Presentation
Table 1: IC50 Values of this compound in Human Cholangiocarcinoma (CCA) Cell Lines
This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different CCA cell lines after a specific incubation period. This data can serve as a starting point for selecting an appropriate concentration range for your experiments.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| KKU-100 | Not Specified | 1.13 ± 0.08 |
| KKU-M139 | Not Specified | 0.91 ± 0.11 |
| KKU-M156 | Not Specified | 0.76 ± 0.04 |
Data extracted from a study by Kham-ngam et al. (2014). The exact incubation time was not specified in the abstract.[1]
Table 2: Hypothetical Time-Course of this compound Effect on Cell Viability
This table is a template demonstrating how to present data from a time-course experiment to determine the optimal incubation time for this compound's effect on cell viability. Researchers should populate this table with their own experimental data.
| Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 | 0 (Vehicle) | 100 ± 5.2 |
| 0.5 | 85 ± 4.1 | |
| 1.0 | 62 ± 3.5 | |
| 2.5 | 48 ± 2.9 | |
| 5.0 | 30 ± 2.1 | |
| 48 | 0 (Vehicle) | 100 ± 6.8 |
| 0.5 | 70 ± 5.3 | |
| 1.0 | 45 ± 4.7 | |
| 2.5 | 25 ± 3.8 | |
| 5.0 | 15 ± 1.9 | |
| 72 | 0 (Vehicle) | 100 ± 7.1 |
| 0.5 | 60 ± 6.2 | |
| 1.0 | 30 ± 5.1 | |
| 2.5 | 10 ± 2.5 | |
| 5.0 | 5 ± 1.3 |
Table 3: Hypothetical Time-Course of this compound Effect on Bax/Bcl-2 Protein Expression Ratio
This table serves as a template for presenting the time-dependent effect of this compound on the Bax/Bcl-2 protein expression ratio, a key indicator of apoptosis.
| Incubation Time (hours) | This compound Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Vehicle) |
| 12 | 1.0 | 1.5 |
| 24 | 1.0 | 2.8 |
| 48 | 1.0 | 4.2 |
| 72 | 1.0 | 3.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cholangiocarcinoma cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Bax and Bcl-2 Expression
This protocol describes the detection of Bax and Bcl-2 protein levels by Western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Mandatory Visualizations
References
Validation & Comparative
Isomorellinol vs. Gambogic Acid: A Comparative Guide for Cancer Therapy Research
In the landscape of natural compounds with therapeutic potential, isomorellinol and gambogic acid, both xanthones derived from the resin of Garcinia hanburyi, have emerged as subjects of interest in oncology research. This guide provides a comparative analysis of their performance in cancer therapy based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Gambogic Acid |
| Primary Research Focus | Cholangiocarcinoma | Broad-spectrum (various cancers) |
| Known Mechanisms | Apoptosis induction (↑Bax/Bcl-2, ↓Survivin), Inhibition of NF-κB and p38 MAPK pathways | Apoptosis induction, anti-angiogenesis, inhibition of multiple signaling pathways (NF-κB, PI3K/Akt, MAPK/ERK, etc.) |
| Data Availability | Limited | Extensive |
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for isomorellin (B1256671) (a closely related compound to this compound) and gambogic acid in different cancer cell lines.
Disclaimer: Direct comparative studies between this compound and gambogic acid are limited. The data for this compound is based on studies of isomorellin, and caution should be exercised when extrapolating these findings.
Table 1: IC50 Values of Isomorellin in Cholangiocarcinoma
| Cell Line | Compound | 24h (µM) | 48h (µM) | 72h (µM) |
| KKU-100 | Isomorellin | 3.46 ± 0.19 | 3.78 ± 0.02 | 4.01 ± 0.01 |
Table 2: IC50 Values of Gambogic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 |
| BGC-823/Doc | Docetaxel-Resistant Gastric Cancer | >1 (synergistic with docetaxel) |
| A549, BGC823, SKOV3, HT-29, Bel7402 | Various | Stronger cytotoxicity than derivatives in some cases |
Mechanisms of Action: A Comparative Overview
Both compounds exert their anticancer effects through the induction of apoptosis and modulation of key signaling pathways.
This compound: Targeting Apoptosis and Inflammation
This compound is known to induce apoptosis in cholangiocarcinoma cells.[1] Its mechanism involves:
-
Modulation of Bcl-2 Family Proteins: It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
-
Inhibition of Survivin: It decreases the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1]
-
Suppression of Inflammatory Pathways: The related compound, isomorellin, has been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, both of which are involved in inflammation and cancer progression.
Figure 1. Proposed signaling pathway of this compound in cancer cells.
Gambogic Acid: A Multi-faceted Anticancer Agent
Gambogic acid has been more extensively studied and demonstrates a broader range of anticancer activities. Its mechanisms include:
-
Induction of Apoptosis: Similar to this compound, it modulates the Bcl-2 family of proteins.
-
Anti-angiogenesis: It inhibits the formation of new blood vessels that supply tumors with nutrients.
-
Inhibition of Multiple Signaling Pathways: Gambogic acid has been shown to inhibit several key pathways crucial for cancer cell survival and proliferation, including:
-
NF-κB Pathway: A central regulator of inflammation and cell survival.
-
PI3K/Akt Pathway: A critical pathway in cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
-
-
Reversal of Drug Resistance: It has been shown to reverse docetaxel (B913) resistance in gastric cancer cells, in part by downregulating survivin.[2]
Figure 2. Overview of signaling pathways affected by Gambogic Acid.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are generalized protocols for key experiments.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
In Vivo Validation of Isomorellinol's Anticancer Effects: A Review of the Current Landscape
A comprehensive search of publicly available scientific literature reveals a notable absence of in vivo studies on the anticancer effects of Isomorellinol. While preliminary in vitro research suggests that this compound, a xanthone (B1684191) derived from plants of the Garcinia genus, may possess anticancer properties, these findings have not yet been translated into animal models. The current body of evidence is confined to laboratory-based cell culture experiments.
This lack of in vivo data makes it impossible to fulfill the request for a comparative guide on this compound's performance against other anticancer agents in a living system. The core requirements for such a guide—quantitative data from animal studies, detailed experimental protocols from these studies, and visualizations of the experimental workflows and biological pathways involved—cannot be met without the foundational research in place.
The Importance of In Vivo Studies in Cancer Research
In vivo studies are a critical step in the drug development pipeline. They provide essential information on a compound's efficacy, safety, and pharmacokinetic profile in a whole, living organism. Key in vivo assays in cancer research include:
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice to study tumor growth and the effects of potential anticancer drugs.[1][2]
-
Toxicity Studies: These studies are conducted to determine the safe dosage range of a compound and to identify any potential adverse effects.[3][4]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze how a drug is absorbed, distributed, metabolized, and excreted by the body, while PD studies examine the drug's effect on the body.[5][6]
Without data from these types of studies, a compound's true therapeutic potential cannot be accurately assessed.
Current State of this compound Research
The available research on this compound indicates that it can induce apoptosis (programmed cell death) in cholangiocarcinoma cells in vitro. The proposed mechanism involves an increase in the Bax/Bcl-2 protein expression ratio and a decrease in survivin protein expression. While promising, these in vitro findings represent an initial step. The next logical phase of research would be to validate these effects in animal models.
Future Directions
The progression of this compound from a compound of interest to a potential therapeutic agent is contingent on the execution of rigorous in vivo studies. Researchers would need to:
-
Establish a suitable animal model: This would likely involve creating xenografts of human cancers in which this compound showed promise in vitro.
-
Conduct dose-ranging and toxicity studies: To determine a safe and effective dose for further efficacy studies.
-
Evaluate antitumor efficacy: This would involve treating tumor-bearing animals with this compound and monitoring tumor growth, metastasis, and survival rates.
-
Investigate the mechanism of action in vivo: To confirm if the apoptotic pathways observed in vitro are also activated in a living organism.
Below is a hypothetical experimental workflow that would be necessary to validate the anticancer effects of this compound in vivo.
Caption: Hypothetical workflow for in vivo validation of this compound.
References
- 1. Evidence for immortality and autonomy in animal cancer models is often not provided, which causes confusion on key issues of cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 5. Advancing preclinical cancer models to assess clinically relevant outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellinol and Doxorubicin: A Synergistic Approach to Enhance Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. One such promising strategy involves the synergistic use of natural compounds with conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the cytotoxic effects of the caged xanthone, isomorellinol, when used in combination with the widely used chemotherapy drug, doxorubicin (B1662922).
While direct experimental data on the combination of this compound and doxorubicin is not yet available in published literature, this guide will draw upon a pivotal study investigating the synergistic effects of a closely related compound, isomorellin (B1256671), with doxorubicin. Isomorellin shares a similar structural backbone with this compound and has been shown to exhibit comparable anticancer properties. The findings from this study on isomorellin provide a strong predictive framework for the potential synergistic interactions of this compound with doxorubicin.
Enhanced Cytotoxicity through Synergistic Action
The primary advantage of combining isomorellin with doxorubicin lies in their synergistic ability to inhibit cancer cell growth at lower concentrations than when either agent is used alone. This synergy not only enhances the therapeutic efficacy but also holds the potential to reduce the dose-related toxicities associated with doxorubicin.
Quantitative Analysis of Synergy
The synergistic effect of the isomorellin and doxorubicin combination was quantitatively assessed using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The study demonstrated a significant synergistic growth inhibitory effect in human cholangiocarcinoma (CCA) cell lines, KKU-M139 and KKU-M156.[1]
| Cell Line | Effective Dose (ICx) | Combination Index (CI) | Interaction |
| KKU-M156 | IC50 | 0.92 | Synergy |
| IC75 | 0.47 | Strong Synergy | |
| IC90 | 0.24 | Very Strong Synergy | |
| KKU-M139 | IC50 | 0.80 | Synergy |
| IC75 | 0.92 | Synergy |
Table 1: Combination Index (CI) values for the combination of isomorellin and doxorubicin in cholangiocarcinoma cell lines. Data extracted from a study on isomorellin.[1]
Mechanism of Synergistic Action: Induction of Apoptosis
The enhanced anticancer effect of the isomorellin and doxorubicin combination is attributed to a significant increase in the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the modulation of key proteins involved in the intrinsic apoptotic pathway.
Key Molecular Targets
The combination treatment was found to:
-
Increase the Bax/Bcl-2 Ratio: Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis.[1]
-
Decrease Survivin Expression: Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. Its suppression facilitates the apoptotic process.[1]
-
Activate Caspases: The combination treatment led to the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase), which are critical for dismantling the cell during apoptosis.[1]
The following diagram illustrates the proposed synergistic mechanism of isomorellin and doxorubicin in inducing apoptosis.
Caption: Proposed mechanism of apoptosis induction by the synergistic combination.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of isomorellin and doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the inhibitory effect of the compounds on cancer cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of isomorellin, doxorubicin, or a combination of both for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Crystal Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Isobologram Analysis for Synergy Determination
This method is used to quantitatively determine the nature of the interaction between two drugs.
-
Dose-Response Curves: The half-maximal inhibitory concentration (IC50) of each drug administered alone is determined from their respective dose-response curves.
-
Combination Treatments: Cells are treated with combinations of the two drugs at various fixed ratios.
-
Calculation of Combination Index (CI): The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation: A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for evaluating the synergistic effects of the drug combination.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.
-
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, survivin, caspase-3, caspase-9).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence on the synergistic interaction between isomorellin and doxorubicin strongly suggests that a similar, if not more potent, synergy could be expected with this compound. The combination of these agents leads to enhanced cancer cell killing through the induction of apoptosis, mediated by the modulation of key regulatory proteins. These findings highlight the potential of this compound as a chemosensitizing agent to improve the efficacy of doxorubicin-based chemotherapy. Further preclinical and clinical studies are warranted to validate these findings for this compound and to explore its therapeutic potential in a clinical setting.
References
A Guide to Isobologram Analysis for Evaluating Isomorellinol Combinations in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isobologram analysis as a powerful tool for evaluating the interactive effects of Isomorellinol when used in combination with other therapeutic agents. While specific experimental data on this compound combinations are not yet available in published literature, this document outlines the principles, experimental protocols, and data interpretation methods to empower researchers to conduct these crucial preclinical studies. Understanding whether a drug combination is synergistic, additive, or antagonistic is paramount for the rational design of novel cancer therapies.
Principles of Isobologram Analysis
Isobologram analysis is a widely accepted graphical and statistical method used to assess the nature of interactions between two drugs.[1][2] The core principle is to compare the experimentally determined dose of a drug combination that produces a specific effect (e.g., 50% cell death) with the theoretically calculated dose that would be required if the drugs were acting additively.[3]
The three primary types of interactions identified through isobologram analysis are:
-
Synergism: The effect of the two drugs combined is greater than the sum of their individual effects. This is a highly desirable outcome in combination therapy, as it can allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects. This is generally an undesirable outcome.
Experimental Protocol for Isobologram Analysis of an this compound Combination
The following is a detailed methodology for conducting an isobologram analysis of this compound in combination with a hypothetical anticancer agent, "Compound X."
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and Compound X in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Compound X
-
Cell culture medium and supplements
-
Cytotoxicity/viability assay (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Standard laboratory equipment for cell culture
Experimental Workflow:
Caption: Experimental workflow for isobologram analysis.
Detailed Steps:
-
Determine the IC50 of Individual Agents:
-
Culture the selected cancer cell line under standard conditions.
-
Prepare a series of dilutions for this compound and Compound X separately.
-
Treat the cells with each drug individually across a range of concentrations.
-
After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a suitable cytotoxicity assay.
-
Generate dose-response curves for each drug and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.
-
-
Evaluate Drug Combinations:
-
Prepare combinations of this compound and Compound X at a fixed ratio (e.g., based on the ratio of their individual IC50 values) or at several different ratios.
-
Treat the cells with these drug combinations across a range of concentrations.
-
Perform the same cytotoxicity assay as in the single-agent experiments.
-
Determine the IC50 for the drug combination (IC50,mix).
-
-
Construct the Isobologram:
-
Create a 2D graph with the concentration of this compound on the x-axis and the concentration of Compound X on the y-axis.
-
Plot the IC50 value of this compound on the x-axis and the IC50 value of Compound X on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity" or "isobole."
-
Plot the experimental data point representing the concentrations of this compound and Compound X in the combination that produced the 50% inhibitory effect (the IC50,mix).
-
-
Interpret the Isobologram:
-
Synergism: If the experimental data point for the IC50,mix falls significantly below the line of additivity.
-
Additivity: If the data point falls on the line of additivity.
-
Antagonism: If the data point falls above the line of additivity.
-
Quantitative Data Presentation
The results of an isobologram analysis are best summarized in a table for clear comparison.
| Drug/Combination | IC50 (µM) | Combination Index (CI)* | Interaction |
| This compound | [Experimental Value] | - | - |
| Compound X | [Experimental Value] | - | - |
| This compound + Compound X (Fixed Ratio) | [Experimental Value] | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
*The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Potential Signaling Pathways for this compound Combinations
This compound, a xanthone, has been shown to induce apoptosis in cancer cells.[4] This involves an increase in the Bax/Bcl-2 protein expression ratio and a decrease in survivin protein expression.[4] Based on this mechanism, rational combination therapies could target parallel or downstream pathways to enhance apoptotic signaling.
Caption: Hypothetical signaling pathway for an this compound combination.
This diagram illustrates a hypothetical scenario where this compound induces apoptosis through the intrinsic pathway (Bcl-2 family and survivin modulation), while Compound X inhibits a pro-survival pathway such as the MAPK pathway. The simultaneous targeting of these distinct pathways could lead to a synergistic anticancer effect.
Conclusion
Isobologram analysis is an indispensable tool in the preclinical evaluation of combination therapies. For a compound like this compound with demonstrated anticancer properties, a systematic isobologram analysis with other targeted agents or chemotherapies can identify synergistic combinations that warrant further investigation. This guide provides the necessary framework for researchers to design and execute such studies, ultimately contributing to the development of more effective and less toxic cancer treatments.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 3. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Isomorellinol and Other Bioactive Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Isomorellinol and other prominent xanthones, focusing on their anti-cancer properties. The information is supported by experimental data from various studies, with detailed methodologies for key assays and visual representations of associated signaling pathways.
Introduction to Xanthones
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone framework.[1] They are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] The biological activity of xanthone (B1684191) derivatives is largely dependent on the type, number, and position of functional groups attached to the xanthone skeleton.[1] Prenylated xanthones, in particular, which contain prenyl or geranyl substituents, represent the largest group of natural xanthones and are often associated with significant anti-cancer properties.[1]
This compound: A Potent Anti-Cancer Xanthone
This compound is a xanthone that has demonstrated notable anti-cancer potency.[3] It is known to induce apoptosis in cancer cells, a process of programmed cell death that is crucial for eliminating malignant cells.[3]
Comparative Cytotoxicity of Xanthones
The efficacy of anti-cancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of this compound and other well-studied xanthones against various cancer cell lines.
| Xanthone | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | KKU-100 (Cholangiocarcinoma) | 3.46 ± 0.19 (24h) | [4] |
| 3.78 ± 0.02 (48h) | [4] | ||
| 4.01 ± 0.01 (72h) | [4] | ||
| α-Mangostin | HL-60 (Leukemia) | 5.96 | [5] |
| SMMC-7721 (Hepatocellular Carcinoma) | >25 | [5] | |
| A-549 (Lung Carcinoma) | >25 | [5] | |
| MCF-7 (Breast Carcinoma) | >25 | [5] | |
| SW480 (Colon Carcinoma) | >25 | [5] | |
| T47D (Breast Carcinoma) | ~10-15 | [6] | |
| MDA-MB-231 (Breast Carcinoma) | 0.70-1.25 µg/ml (48h) | [7] | |
| HCT 116 (Colorectal Carcinoma) | 4.0 ± 1.0 µg/mL | [8] | |
| γ-Mangostin | CEM-SS (T-lymphoblastic Leukemia) | 4.7 µg/ml | [9] |
| Gartanin | T24 (Bladder Cancer) | Not specified, but inhibits growth | [10] |
| RT4 (Bladder Cancer) | Not specified, but inhibits growth | [10] | |
| Garcinone D | CEM-SS (T-lymphoblastic Leukemia) | 3.2 µg/ml | [9] |
Mechanisms of Action: A Comparative Overview
This compound and other xanthones exert their anti-cancer effects through the modulation of key cellular signaling pathways and the regulation of proteins involved in apoptosis and cell survival.
This compound
This compound's anti-cancer activity is linked to its ability to:
-
Induce Apoptosis: It promotes programmed cell death in cholangiocarcinoma cells.[3]
-
Modulate Apoptotic Proteins: this compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3]
-
Suppress Survivin: It decreases the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[3]
-
Inhibit Key Signaling Pathways: this compound has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and inhibit the translocation of the transcription factor NF-κB to the nucleus in cholangiocarcinoma cells.[4] This leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), proteins involved in cancer cell invasion and metastasis.[4]
α-Mangostin
α-Mangostin, one of the most extensively studied xanthones, induces apoptosis and inhibits cancer progression through multiple mechanisms:
-
Mitochondrial Pathway of Apoptosis: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases 9 and 3.[3][6] Like this compound, it also increases the Bax/Bcl-2 ratio.[3]
-
MAPK Pathway Modulation: α-Mangostin can activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway.[6][11]
-
PI3K/Akt Pathway Inhibition: It downregulates the phosphorylation of Akt, a key kinase in a major cell survival pathway.[6][11]
-
HER2/PI3K/Akt Pathway: In breast cancer cells, α-mangostin has been shown to downregulate the phosphorylation of HER2, a receptor tyrosine kinase often overexpressed in breast cancer, and subsequently inhibit the PI3K/Akt signaling cascade.[6]
Gartanin
Gartanin has been shown to inhibit the growth of human urinary bladder cancer cells by:
-
Inhibiting the mTOR Pathway: It suppresses the expression of key downstream effectors of the mTOR pathway, p70S6K and 4E-BP1, and induces autophagy.[10]
-
Inducing Apoptosis: Gartanin downregulates the anti-apoptotic protein Bcl-2 and activates the p53 pathway, a critical tumor suppressor pathway.[10]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and α-Mangostin.
Caption: this compound's anti-cancer signaling pathway.
Caption: α-Mangostin's anti-cancer signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other xanthones.
Cell Viability Assay (MTT/XTT Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, α-mangostin) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time. Both adherent and floating cells are collected.
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Protein Expression (e.g., Bax, Bcl-2, Survivin)
This technique is used to detect and quantify the expression levels of specific proteins.[14][15][16]
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-survivin).
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. A loading control protein, such as β-actin or GAPDH, is used to normalize the data.[15]
Conclusion
This compound and other xanthones, such as α-mangostin and gartanin, demonstrate significant potential as anti-cancer agents. While they share the common ability to induce apoptosis, their specific mechanisms of action can vary, involving different signaling pathways and molecular targets. This compound's potent activity against cholangiocarcinoma, mediated through the inhibition of the p38 MAPK and NF-κB pathways, highlights its therapeutic potential. Further comparative studies are warranted to fully elucidate the structure-activity relationships among different xanthones and to identify the most promising candidates for further pre-clinical and clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.
References
- 1. Quantitative Analysis of Survivin Protein Expression and Its Therapeutic Depletion by an Antisense Oligonucleotide in Human Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of α-Mangostin on Viability, Growth and Cohesion of Multicellular Spheroids Derived from Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Mangostin Enhances Betulinic Acid Cytotoxicity and Inhibits Cisplatin Cytotoxicity on HCT 116 Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of gartanin, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Unveiling the Apoptotic Power of Isomorellinol: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of Isomorellinol, a caged xanthone (B1684191) derived from Garcinia hanburyi, validates its potent anticancer activity through the induction of apoptosis in cholangiocarcinoma (CCA) cells. This guide provides a detailed comparison of this compound with other related xanthones, presenting key experimental data and protocols for researchers, scientists, and drug development professionals. The findings highlight this compound's superior ability to modulate key apoptotic regulators, positioning it as a promising candidate for further oncological research.
A key study investigated the growth inhibitory mechanisms of four caged xanthones—this compound, isomorellin, forbesione, and gambogic acid—on human cholangiocarcinoma cell lines KKU-100 and KKU-M156.[1][2] The research demonstrated that all four compounds inhibit the growth of these cancer cells in a dose-dependent manner, with potencies comparable to the standard chemotherapeutic drug, doxorubicin (B1662922).[1]
Comparative Anticancer Potency
The cytotoxic effects of this compound and its analogs were evaluated using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below. Notably, these caged xanthones exhibited selective cytotoxicity against cancer cells, showing significantly less impact on normal peripheral blood mononuclear cells (PBMCs).[1]
| Compound | Cell Line | IC50 (µM) | Selectivity vs. PBMCs |
| This compound | KKU-100 | 2.2 ± 0.33 | > 26,818-fold |
| KKU-M156 | 0.43 ± 0.06 | > 137,209-fold | |
| Isomorellin | KKU-100 | 0.11 ± 0.004 | > 8,000,000-fold |
| KKU-M156 | 0.12 ± 0.005 | > 7,333,333-fold | |
| Forbesione | KKU-100 | 0.15 ± 0.007 | > 396,667-fold |
| KKU-M156 | 0.02 ± 0.002 | > 2,975,000-fold | |
| Gambogic Acid | KKU-100 | 2.64 ± 1.29 | > 4,167-fold |
| KKU-M156 | 0.03 ± 0.004 | > 366,667-fold | |
| Doxorubicin | KKU-100 | 0.66 ± 0.001 | Not Determined |
| KKU-M156 | 0.36 ± 0.001 | Not Determined |
Data sourced from Hahnvajanawong C, et al. (2010).[1][3]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of these caged xanthones is the induction of apoptosis, or programmed cell death.[4] This was confirmed through morphological changes in the cancer cells, chromatin condensation, and DNA fragmentation.[1][2]
At the molecular level, this compound demonstrated a pronounced effect on key proteins that regulate apoptosis.[2] Specifically, it led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.
Furthermore, this compound was found to significantly decrease the expression of survivin, a protein that inhibits apoptosis and is often overexpressed in cancer cells.[1]
Quantitative Impact on Apoptotic Regulators
Among the four tested xanthones, this compound exhibited the most potent effect on the molecular markers of apoptosis in both cholangiocarcinoma cell lines.[2] The data below quantifies the change in the Bax/Bcl-2 protein expression ratio and the decrease in survivin protein expression after treatment.
| Compound | Cell Line | Bax/Bcl-2 Ratio (Fold Change) | Survivin Expression (Fold Change vs. Control) |
| This compound | KKU-100 | 120 | 0.01 |
| KKU-M156 | 41.4 | 0.01 | |
| Isomorellin | KKU-100 | 1.8 | 0.3 |
| KKU-M156 | 2.1 | 0.3 | |
| Forbesione | KKU-100 | 2.0 | 0.3 |
| KKU-M156 | 1.8 | 0.5 | |
| Gambogic Acid | KKU-100 | 1.9 | 0.3 |
| KKU-M156 | 1.9 | 0.4 |
Data sourced from Hahnvajanawong C, et al. (2010).[1][5]
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the mechanism of action of this compound and related caged xanthones.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity by measuring the protein content of cells that remain attached to the culture plate after treatment.
Protocol:
-
Cell Plating: Cholangiocarcinoma cells (KKU-100 and KKU-M156) were seeded into 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound, other xanthones, or doxorubicin for 72 hours.
-
Fixation: Adherent cells were fixed by adding cold 10% (wt/vol) trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: The plates were washed and stained with 0.057% (wt/vol) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing four times with 1% (vol/vol) acetic acid.
-
Solubilization: The protein-bound dye was dissolved in 10 mM Tris base solution.
-
Absorbance Reading: The optical density was measured at 510 nm using a microplate reader. The IC50 values were then calculated from dose-response curves.[6]
Apoptosis Detection: Ethidium (B1194527) Bromide/Acridine (B1665455) Orange (EB/AO) Staining
This method allows for the visualization of morphological changes characteristic of apoptosis.
Protocol:
-
Cell Culture and Treatment: Cells were grown in 96-well plates and treated with the respective caged xanthones at twice their IC50 concentration for 24, 36, and 48 hours.[1]
-
Staining: A mixture of ethidium bromide (100 µg/mL) and acridine orange (100 µg/mL) was added to each well.[1]
-
Microscopy: The stained cells were observed under a fluorescence microscope. Live cells appear with normal green nuclei, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange-stained condensed or fragmented chromatin.[1]
-
Quantification: The percentage of apoptotic cells was determined by counting at least 500 cells.[1]
Protein Expression Analysis: Western Blotting
This technique was used to quantify the levels of apoptosis-related proteins.
Protocol:
-
Protein Extraction: CCA cells were treated with the caged xanthones. Total protein was then extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration in the lysates was determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for Bax, Bcl-2, survivin, caspases, and β-actin (as a loading control), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band densities were quantified.[2]
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a potent inducer of apoptosis in cholangiocarcinoma cells. Its superior ability to increase the Bax/Bcl-2 ratio and decrease survivin expression, when compared to other caged xanthones, underscores its potential as a lead compound for the development of novel anticancer therapies. The detailed experimental protocols provided herein offer a validated framework for further investigation into the therapeutic promise of this compound.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. wjgnet.com [wjgnet.com]
- 6. scispace.com [scispace.com]
Isomorellinol: A Comparative Analysis of its Apoptotic Activity in Cholangiocarcinoma Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the caged xanthone, Isomorellinol, demonstrates its potent anticancer activity, specifically through the induction of apoptosis in human cholangiocarcinoma (CCA) cell lines. This guide provides a comparative overview of this compound's efficacy in different CCA cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity of this compound
This compound, a natural compound isolated from Garcinia hanburyi, has been shown to inhibit the growth of cholangiocarcinoma cells in a dose-dependent manner. The cytotoxic effects of this compound were evaluated in two human cholangiocarcinoma cell lines, KKU-100 and KKU-M156. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. For comparison, the activity of this compound is presented alongside other caged xanthones and the standard chemotherapeutic drug, Doxorubicin.
| Compound | IC50 (µg/mL) in KKU-100 | IC50 (µg/mL) in KKU-M156 |
| This compound | 0.31 ± 0.04 | 0.20 ± 0.01 |
| Isomorellin | 0.28 ± 0.01 | 0.25 ± 0.02 |
| Forbesione | 0.32 ± 0.02 | 0.24 ± 0.01 |
| Gambogic acid | 0.26 ± 0.01 | 0.22 ± 0.01 |
| Doxorubicin | 0.49 ± 0.01 | 0.16 ± 0.01 |
| Data sourced from Hahnvajanawong C, et al. World J Gastroenterol. 2010. |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effect is through the induction of apoptosis, or programmed cell death. This was confirmed through multiple experimental approaches, including observation of morphological changes, DNA fragmentation, and analysis of key apoptotic proteins.
Impact on Apoptosis-Regulating Proteins
This compound was found to modulate the expression of several key proteins involved in the apoptotic cascade in both KKU-100 and KKU-M156 cell lines. Notably, it leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis. Furthermore, this compound significantly downregulates the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.
The table below summarizes the fold change in the expression of key apoptotic proteins in cholangiocarcinoma cell lines after treatment with this compound for 48 hours.
| Protein | Cell Line | Fold Change vs. Control |
| Bax/Bcl-2 ratio | KKU-100 | 120 |
| KKU-M156 | 41.4 | |
| Survivin | KKU-100 | 0.01 |
| KKU-M156 | 0.01 | |
| Activated Caspase-9 | KKU-100 | 55 |
| KKU-M156 | 49 | |
| Activated Caspase-3 | KKU-100 | 11.2 |
| KKU-M156 | 33 | |
| Data sourced from Hahnvajanawong C, et al. World J Gastroenterol. 2010. |
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cholangiocarcinoma cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cholangiocarcinoma cells (KKU-100 and KKU-M156) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control vehicle for 72 hours.
-
Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Detection
1. Morphological Assessment with Ethidium (B1194527) Bromide and Acridine (B1665455) Orange Staining:
-
Treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).
-
A mixture of ethidium bromide (100 µg/mL) and acridine orange (100 µg/mL) is added to the cell suspension.
-
Cells are immediately observed under a fluorescence microscope. Viable cells appear green with intact nuclei, early apoptotic cells show bright green condensed or fragmented chromatin, and late apoptotic cells exhibit orange-to-red condensed and fragmented chromatin.
2. DNA Fragmentation Assay:
-
Genomic DNA is extracted from treated and untreated cells.
-
The DNA is subjected to electrophoresis on a 1.5% agarose (B213101) gel containing ethidium bromide.
-
DNA fragmentation, a hallmark of apoptosis, is visualized as a characteristic "ladder" pattern under UV illumination.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (Bax, Bcl-2, survivin, caspase-9, caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to the loading control.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anticancer activity of this compound.
Caption: Workflow for assessing this compound's anticancer activity.
Conclusion and Future Directions
The available data strongly supports the potential of this compound as an anticancer agent for cholangiocarcinoma by inducing apoptosis through the mitochondrial pathway. Its efficacy is comparable to, and in some cases surpasses, that of the conventional chemotherapeutic drug Doxorubicin in the tested cell lines.
It is important to note that the current body of research on this compound's activity is primarily focused on cholangiocarcinoma. Further cross-validation studies in a broader range of cancer cell lines, including but not limited to pancreatic, liver, and colon cancers, are warranted to determine the full spectrum of its anticancer potential. Investigating its effects on non-cancerous cell lines would also be crucial to assess its selectivity and potential for therapeutic development.
Isomorellinol in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a natural xanthone (B1684191) derived from the Garcinia species, has demonstrated notable anticancer properties. Primarily, it is recognized for its capacity to induce apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of this compound in combination with other anticancer agents, based on available preclinical data. Due to a lack of studies combining this compound with modern targeted therapies such as kinase inhibitors, this guide will focus on its synergistic effects with the conventional chemotherapeutic agent, doxorubicin (B1662922), in cholangiocarcinoma (CCA) cell lines. Furthermore, we will explore potential combination strategies with targeted therapies based on the known molecular mechanisms of this compound.
This compound and Doxorubicin: A Synergistic Combination in Cholangiocarcinoma
A key preclinical study investigated the efficacy of this compound in combination with doxorubicin on human cholangiocarcinoma (CCA) cell lines. The findings suggest a synergistic relationship that enhances the induction of apoptosis.[1][3]
Quantitative Data Summary
The synergistic effects of the this compound and doxorubicin combination were evaluated using the Combination Index (CI), where CI < 1 indicates synergy. The study also measured the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.
Table 1: Synergistic Growth Inhibition of this compound and Doxorubicin in CCA Cell Lines
| Cell Line | Combination Effect (at IC50, IC75, IC90) | Combination Index (CI) Values |
| KKU-M156 | Synergistic | 0.92, 0.47, 0.24 |
| KKU-M139 | Synergistic (at IC50 and IC75) | 0.80, 0.92 |
| KKU-100 | Antagonistic | - |
Source:[1]
Table 2: Apoptosis Induction in CCA Cell Lines (48h treatment)
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| KKU-M156 | Control (DMSO) | < 5% |
| Isomorellin (B1256671) (0.25 µM) | ~20% | |
| Doxorubicin (0.031 µM) | ~25% | |
| Isomorellin + Doxorubicin | ~50% (Significantly higher) |
Source:[1]
Experimental Protocols
Cell Viability Assay:
-
Cell Lines: Human cholangiocarcinoma cell lines (KKU-100, KKU-M139, KKU-M156) and normal Chang liver cells.
-
Method: Sulforhodamine B (SRB) assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours. Cell viability was then assessed using the SRB assay.
-
Analysis: The Chou-Talalay method was used to determine the combination index (CI) and dose reduction index (DRI).[1]
Apoptosis Assay:
-
Method: Ethidium bromide/acridine orange (EB/AO) staining.
-
Procedure: KKU-M156 cells were treated with this compound (0.25 µM) and/or doxorubicin (0.031 µM) for 48 hours. Cells were then stained with EB/AO and observed under a fluorescence microscope to identify apoptotic cells with condensed or fragmented chromatin.[1]
Western Blot Analysis:
-
Procedure: Protein extracts from treated cells were subjected to SDS-PAGE and transferred to nitrocellulose membranes. The membranes were then probed with primary antibodies against Bax, Bcl-2, survivin, procaspase-9, procaspase-3, NF-κB/p65, and IκB-α.
-
Outcome: The combination treatment significantly enhanced the Bax/Bcl-2 ratio, activated caspase-9 and caspase-3, and suppressed survivin and NF-κB expression compared to single-drug treatments.[1][3]
Signaling Pathways
Established Apoptotic Pathway of this compound
This compound induces apoptosis through the intrinsic mitochondrial pathway. It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, culminating in apoptosis. Furthermore, this compound has been shown to decrease the expression of survivin, an inhibitor of apoptosis.[1][2]
Caption: this compound-induced apoptosis pathway.
Potential Combination Strategies with Targeted Therapies
While direct experimental data is lacking, the known mechanism of this compound suggests potential for synergistic combinations with modern targeted therapies.
1. Combination with PARP Inhibitors:
-
Rationale: this compound induces apoptosis, a form of programmed cell death. PARP (Poly (ADP-ribose) polymerase) inhibitors are targeted therapies that block a key DNA repair pathway. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP can lead to cell death. Combining a PARP inhibitor with an apoptosis-inducing agent like this compound could create a powerful two-pronged attack, particularly in cancers that are not inherently sensitive to PARP inhibitors alone.
Caption: Hypothetical synergy of this compound and PARP inhibitors.
2. Combination with Anti-angiogenic Therapies:
-
Rationale: Some natural compounds with structures similar to this compound have been shown to have anti-angiogenic properties. If this compound also inhibits the formation of new blood vessels that tumors need to grow, combining it with a targeted anti-angiogenic therapy (e.g., a VEGF inhibitor) could lead to a more potent anti-tumor effect by simultaneously starving the tumor and inducing apoptosis in its cells.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound, in combination with doxorubicin, acts synergistically to induce apoptosis in cholangiocarcinoma cells. This provides a solid rationale for further investigation of this compound in combination chemotherapy regimens.
For the research and drug development community, the key takeaway is the largely untapped potential of this compound in combination with modern targeted therapies. Based on its mechanism of action, future studies should explore its synergy with agents like PARP inhibitors and anti-angiogenic drugs. Such research could unlock novel and more effective treatment strategies for a range of cancers. Rigorous preclinical evaluation of these combinations is warranted to provide the necessary data for potential clinical translation.
References
Safety Operating Guide
Navigating the Safe Disposal of Isomorellinol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Isomorellinol, a conservative approach, treating it as a potentially hazardous substance, is essential. Adherence to general best practices for chemical waste management ensures the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and associated contaminated materials is through an approved hazardous waste disposal program.[2] The following steps outline a general procedure:
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[2] It should be collected in a designated and properly labeled waste container.[2]
-
Containerization : Use a clean, dry, and chemically compatible container with a secure, leak-proof cap for collecting this compound waste.[1][2][5] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2][6]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general laboratory traffic and incompatible materials, and it is recommended to use secondary containment, such as a plastic tray.[5]
-
Waste Pickup : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]
-
Disposal of Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as solid hazardous waste.[2] Sharps, like needles, should be placed in a designated sharps container that is managed as hazardous chemical waste.[2]
-
Empty Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2][5] After rinsing, and once all labels are defaced or removed, the container can be disposed of according to your institution's guidelines for non-hazardous waste or recycling.[5][7]
Quantitative Data
Currently, there is no publicly available quantitative data specific to the disposal of this compound, such as concentration limits for different disposal routes or specific reporting quantities. All quantities of this compound waste should be treated as hazardous and disposed of through the appropriate channels.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
